Aluminum calcium oxide
Description
Historical Trajectories and Milestones in Calcium Aluminate Research
The journey of understanding and utilizing calcium aluminate compounds is marked by key discoveries and industrial innovations that have shaped their application in modern technology.
Early Observational Studies and Compound Identification (e.g., Ebelman's Work)
The initial documentation of isolated calcium aluminate species dates back to 1848, when Ebelman observed the reaction between alumina (B75360) and marble. azom.com Prior to this, in 1846, Vicat had produced Portland cements with increased alumina content to enhance sulfate (B86663) resistance, although the full industrial potential of these compounds was not yet realized. azom.com These early observations laid the groundwork for future investigations into the unique properties of calcium aluminates.
Pioneering Industrial Development and Patenting (e.g., Bied's Contributions)
The turn of the 20th century saw a surge in the industrial development of calcium aluminate cements. Jules Bied of the Pavin de Lafarge Company in France patented a method for producing cement from limestone and low-silica bauxite (B576324) in 1908. wikipedia.orgwikipedia.org This invention was driven by the need for a cement with high resistance to sulfates, a property that traditional Portland cement lacked. wikipedia.orgimerys.com Bied's work resulted in the creation of "Ciment Fondu," a cement known for its rapid hardening and sulfate-resistant qualities. wikipedia.orgimerys.com Contemporaneously, H.S. Sparkman in the United States also secured patents for aluminate compounds, which were marketed as "Alca natural cements" around 1910, though their production was later discontinued. google.com
Evolution of Phase Diagram Understanding (e.g., Rankin and Wright's Work)
A significant leap in the scientific understanding of calcium aluminates came in 1915 with the publication of the lime-alumina (CaO-Al₂O₃) phase diagram by Rankin and Wright. azom.comcore.ac.uk This diagram systematically mapped the different calcium aluminate compounds that form at various temperatures and compositions. azom.com Their work identified the existence of five key calcium aluminate compounds: monocalcium aluminate (CA), monocalcium dialuminate (CA₂), tricalcium aluminate (C₃A), calcium hexaluminate (CA₆), and dodecalcium hepta-aluminate (C₁₂A₇). azom.com This foundational research provided a scientific basis for controlling the properties of calcium aluminate cements by manipulating their phase composition. azom.comcore.ac.uk
Development of Calcium Aluminate Cement (CAC) for Specialized Applications
The unique characteristics of Calcium Aluminate Cement (CAC) have led to its use in a variety of specialized applications where conventional cements fall short. atamankimya.com Its rapid strength development, even at low temperatures, makes it invaluable for quick repairs and projects with tight deadlines. wikipedia.orgcsacement.com Furthermore, its resistance to high temperatures and chemical attack makes it a crucial component in refractory concretes, industrial flooring, and infrastructure exposed to aggressive environments like sewer networks. atamankimya.comwikipedia.org The development of CAC has also extended to the medical field, with research into its use in bone cements due to its biocompatibility and ability to promote hydroxyapatite (B223615) formation. nih.gov
Historical Context of Refractory Concrete Formulations
The history of refractory concretes is intrinsically linked to the development of calcium aluminate cements. The earliest known "refractory concretes" can be traced back to 1856. saimm.co.za However, it was the commercial availability of CAC in the early 20th century that spurred significant advancements. borregaard.com The first commercial refractory concretes, based on Bauxite and Cement Fondu®, emerged around 1922-24. saimm.co.za Initially, these concretes were simple mixtures of CAC with aggregates like calcined clays (B1170129) and crushed firebricks, often mixed by hand. saimm.co.za The 1930s saw a major expansion in the use of refractory concretes in various industries. saimm.co.za By the 1960s, more sophisticated formulations with high-purity CAC and aggregates became common, leading to the high-performance castables used today. saimm.co.za
Contemporary Significance in Chemical and Materials Engineering
In modern chemical and materials engineering, aluminum calcium oxide compounds continue to be of great importance. Their applications have expanded beyond traditional uses, driven by ongoing research and development. imerys.comimerys.com They are essential in producing high-performance refractory materials for industries like steelmaking and cement production. atamankimya.comcalucem.com In construction, they are used in specialized mortars, grouts, and flooring systems that require rapid setting and high durability. imerys.com The ability to tailor the properties of calcium aluminates by controlling their phase composition allows for the development of advanced materials with specific functionalities. scielo.org.za For instance, new types of calcium aluminate-based binders are being developed to enhance corrosion resistance and thermomechanical performance in refractory castables. scielo.org.zaresearchgate.net Furthermore, research into blending CAC with other materials like ground granulated blast furnace slag (GGBFS) aims to improve properties and reduce the carbon footprint of cementitious materials. unizg.hr
Interactive Data Table: Key Calcium Aluminate Phases
| Cement Notation | Chemical Formula | Key Properties |
| CA | CaAl₂O₄ | Main hydraulic phase, responsible for early strength. elsevier.es |
| CA₂ | CaAl₄O₇ | Contributes to strength at later stages. elsevier.es |
| C₃A | Ca₃Al₆O₁₂ | Most reactive phase, increases with lime content. azom.com |
| C₁₂A₇ | Ca₁₂Al₁₄O₃₃ | Hydraulic active constituent. elsevier.es |
| CA₆ | CaAl₁₂O₁₉ | High refractory nature. azom.com |
Critical Function in Refractory Systems
One of the most significant applications of this compound compounds is in the manufacturing of refractory materials. atamankimya.com Refractories are materials designed to withstand extreme temperatures, thermal shock, and corrosive environments, making them essential for industries such as steelmaking, cement production, and glass manufacturing. atamankimya.comcsacement.com
Calcium aluminate cements act as binders in monolithic refractories, which are unshaped refractory products that are installed by casting, gunning, or pumping. scielo.org.za These cements, when mixed with refractory aggregates like tabular alumina, bauxite, or silicon carbide, form a high-strength ceramic bond upon heating. bisleyinternational.com The choice of aggregate and the grade of calcium aluminate cement are tailored to the specific application's demands for temperature resistance, mechanical strength, and corrosion resistance. bisleyinternational.com
The key advantages of using calcium aluminate binders in refractory systems include:
High-temperature stability: They can maintain their structural integrity at temperatures exceeding 1500°C. csacement.com
Excellent thermal shock resistance: The low porosity and high density of the resulting refractory material contribute to its ability to withstand rapid temperature changes. csacement.com
Resistance to chemical attack: The absence of free lime in the hydrated cement provides good resistance to acidic and alkaline environments. atamankimya.comcsacement.com
Ease of installation: Monolithic refractories offer greater flexibility and efficiency in lining complex industrial furnaces and kilns compared to traditional refractory bricks. imerys.com
Applications in Advanced Ceramics and Functional Materials
Beyond their traditional roles in construction and refractories, this compound compounds are increasingly finding applications in the realm of advanced ceramics and functional materials. elsevier.esscispace.com The unique crystal structures and properties of certain calcium aluminate phases, particularly mayenite (C12A7), have opened up new avenues for technological innovation. acs.orgclemson.edu
Mayenite possesses a distinctive cage-like crystal structure that can entrap various anions. clemson.edu This feature allows for the modification of its electrical and optical properties. For instance, by replacing the oxygen anions in the cages with electrons, mayenite can be transformed from an electrical insulator into a stable electride with metallic-like conductivity. acs.orgclemson.edu This has led to research into its use in:
Electronic devices: The tunable conductivity of mayenite electrides makes them promising for applications in electron emitters and optoelectronic devices. acs.org
Catalysis: Mayenite and its derivatives have shown potential as catalysts for various chemical reactions, including ammonia (B1221849) synthesis. clemson.edu
Energy materials: The ionic conductivity of mayenite makes it a candidate for use in solid oxide fuel cells and as a material for thermal energy storage. atamankimya.comclemson.edu
Furthermore, the biocompatibility of certain calcium aluminate compositions has spurred interest in their use in biomedical applications, such as bone graft materials and dental cements. ontosight.aitaylorandfrancis.comdiva-portal.org The synthesis of high-purity calcium aluminate powders through methods like sol-gel and Pechini processes is crucial for these advanced applications. taylorandfrancis.comresearchgate.net
Relevance in Metallurgical Processes and Slag Chemistry
In the metallurgical industry, particularly in steelmaking, this compound compounds play a critical role as synthetic slags. wacsonllc.com Slag is a crucial component in the refining of molten metal, as it helps to remove impurities and protect the metal from atmospheric contamination. wacsonllc.com
Fused calcium aluminate is added to the ladle during secondary metallurgy to achieve several key objectives:
Desulfurization: Calcium aluminate slags have a high capacity to absorb sulfur from the molten steel, leading to improved steel cleanliness and quality. finessco.com.sgsino-stargroup.comsidertrading.com
Inclusion removal: They effectively absorb and encapsulate non-metallic inclusions, preventing them from compromising the mechanical properties of the final steel product. wacsonllc.com
Improved process efficiency: The low melting point and high fluidity of calcium aluminate slags lead to faster slag formation and reduced refining times. sidertrading.comhsachn.com
Refractory protection: By forming a protective layer, these slags can reduce wear on the refractory linings of ladles and furnaces, extending their service life. wacsonllc.comhsachn.com
The use of fused calcium aluminate offers a more controlled and consistent slag chemistry compared to traditional fluxing agents. sidertrading.comhsachn.com This leads to greater predictability and efficiency in the steelmaking process. hsachn.com
Contribution to Sustainable Materials Engineering
This compound compounds are also making significant contributions to the field of sustainable materials engineering. mdpi.comimerys.com The production of calcium aluminate cements is considered more environmentally friendly than that of Portland cement due to lower carbon dioxide emissions during manufacturing. mdpi.comimerys.com This is primarily because the production process requires lower kiln temperatures and the raw materials have a lower carbonate content.
Beyond their more sustainable production, calcium aluminate-based materials offer several environmental benefits in their applications:
Durability and longevity: The high resistance of calcium aluminate concrete to chemical attack and abrasion leads to longer service life of structures, reducing the need for frequent repairs and replacement. imerys.combisleyinternational.com
Waste valorization: Research is ongoing into the use of industrial by-products and waste materials in the production of calcium aluminates, contributing to a circular economy. repec.org For example, hempcrete, a carbon-negative building material, can utilize calcium aluminate cement as a binder to improve its mechanical properties. etasr.com
Environmental remediation: The unique properties of mayenite are being explored for applications in environmental remediation, such as the removal of pollutants from water. ktu.edu
The development of innovative calcium aluminate-based binders and their use in conjunction with other sustainable materials are key areas of research aimed at reducing the environmental footprint of the construction and manufacturing industries. imerys.cometasr.com
Structure
2D Structure
Properties
Molecular Formula |
AlCaO+3 |
|---|---|
Molecular Weight |
83.06 g/mol |
IUPAC Name |
aluminum;calcium;oxygen(2-) |
InChI |
InChI=1S/Al.Ca.O/q+3;+2;-2 |
InChI Key |
YMUYTQCKKRCJMP-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Al+3].[Ca+2] |
Origin of Product |
United States |
Structural Chemistry and Crystallography of Calcium Aluminate Phases
Classification and Stoichiometry of Anhydrous Calcium Aluminates
The classification of anhydrous calcium aluminates is primarily based on the molar ratio of calcium oxide to aluminum oxide. Each distinct stoichiometry results in a unique crystal structure with specific properties. The following subsections describe the key phases in this system.
Monocalcium aluminate is a primary constituent of calcium aluminate cements. It exists in two polymorphs, krotite and dmitryivanovite, which are rarely found in nature, primarily in meteorites. The synthetic form is crucial in cement chemistry.
The crystal structure of monocalcium aluminate is monoclinic and pseudo-hexagonal. Its structure is characterized by a three-dimensional framework of corner-sharing AlO₄ tetrahedra. This framework creates channels that are occupied by calcium cations.
| Property | Value |
|---|---|
| Stoichiometry | CaO·Al₂O₃ |
| Cement Chemist Notation | CA |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Lattice Parameters | a ≈ 8.70 Å, b ≈ 8.09 Å, c ≈ 15.21 Å, β ≈ 90.13° |
Occurring naturally as the mineral grossite, monocalcium dialuminate is another significant phase in the calcium aluminate system. The structure of this compound is based on a framework of AlO₄ tetrahedra. In this arrangement, some oxygen atoms are shared between two tetrahedra, while others are shared among three.
| Property | Value |
|---|---|
| Stoichiometry | CaO·2Al₂O₃ |
| Cement Chemist Notation | CA₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Lattice Parameters | a ≈ 12.87 Å, b ≈ 8.88 Å, c ≈ 5.44 Å, β ≈ 106.8° |
Tricalcium aluminate is a major phase in Portland cement. Pure C₃A has a cubic crystal structure. The fundamental building block of this structure is a ring of six corner-sharing AlO₄ tetrahedra, forming an [Al₆O₁₈]¹⁸⁻ anion. These rings are then linked by calcium ions.
Notably, the crystal structure of C₃A can be modified by the incorporation of alkali ions, particularly sodium. This substitution for calcium can lead to a change in symmetry from cubic to orthorhombic or even monoclinic, depending on the concentration of the alkali ions. mdpi.comresearchgate.netresearchgate.net For instance, a sodium content of 3-3.5% can induce a transformation to an orthorhombic structure, while a content of 4-4.5% can lead to a monoclinic form. mdpi.com
| Property | Value (Cubic) |
|---|---|
| Stoichiometry | 3CaO·Al₂O₃ |
| Cement Chemist Notation | C₃A |
| Crystal System | Cubic |
| Space Group | Pa3 |
| Lattice Parameter | a ≈ 15.26 Å |
Dodecacalcium hepta-aluminate, also known as mayenite, is a complex calcium aluminate that is a component of calcium aluminate cements. Its crystal structure is cubic and is characterized by a framework of corner-sharing AlO₄ tetrahedra that form a cage-like structure. This framework, with the formula [Ca₂₄Al₂₈O₆₄]⁴⁺, encloses 12 cages per unit cell. To maintain charge neutrality, two of these cages are occupied by O²⁻ ions.
| Property | Value |
|---|---|
| Stoichiometry | 12CaO·7Al₂O₃ |
| Cement Chemist Notation | C₁₂A₇ |
| Crystal System | Cubic |
| Space Group | I4̅3d |
| Lattice Parameter | a ≈ 11.99 Å |
Hexacalcium aluminate, which occurs naturally as the mineral hibonite, is a highly refractory calcium aluminate. It possesses a hexagonal crystal structure that is closely related to magnetoplumbite.
| Property | Value |
|---|---|
| Stoichiometry | CaO·6Al₂O₃ |
| Cement Chemist Notation | CA₆ |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Lattice Parameters | a ≈ 5.56 Å, c ≈ 21.88 Å |
Several other calcium aluminate and related phases are of interest in cement science:
Dicalcium Aluminate (C₂A, 2CaO·Al₂O₃): This is a high-pressure phase that is not stable under normal atmospheric conditions. It has an orthorhombic crystal structure and belongs to the brownmillerite family. arizona.eduresearchgate.net The structure consists of layers of corner-connected AlO₆ octahedra perpendicular to the researchgate.net direction, and single chains of AlO₄ tetrahedra running parallel to the wikipedia.org direction. arizona.edu
Pentacalcium Trialuminate (C₅A₃, 5CaO·3Al₂O₃): This phase is only formed under anhydrous and oxygen-free conditions. It has an orthorhombic crystal structure.
Tetracalcium Trialuminate Sulfate (B86663) (C₄A₃S̅, 4CaO·3Al₂O₃·SO₃): Also known as ye'elimite, this phase is a key component of calcium sulfoaluminate cements. mdpi.com It has a cubic crystal structure. mdpi.com The substitution of various ions can lead to a transformation from an orthorhombic to a cubic crystal system.
| Phase | Stoichiometry | Cement Chemist Notation | Crystal System | Space Group | Lattice Parameters |
|---|---|---|---|---|---|
| Dicalcium Aluminate | 2CaO·Al₂O₃ | C₂A | Orthorhombic | I2mb | a ≈ 5.23 Å, b ≈ 14.47 Å, c ≈ 5.40 Å arizona.edu |
| Pentacalcium Trialuminate | 5CaO·3Al₂O₃ | C₅A₃ | Orthorhombic | Cmc2₁ | a ≈ 11.0 Å, b ≈ 11.2 Å, c ≈ 10.3 Å |
| Tetracalcium Trialuminate Sulfate | 4CaO·3Al₂O₃·SO₃ | C₄A₃S̅ | Cubic | I4̅3m | a ≈ 18.39 Å mdpi.com |
Crystal Structure Determination and Analysis of Aluminum Calcium Oxide Phases
The crystallographic arrangements of this compound compounds, also known as calcium aluminates, are diverse, giving rise to distinct phases with unique structural characteristics. These differences in crystal structure fundamentally influence the material's properties and applications. This analysis focuses on the unit cell parameters, space group symmetries, and atomic coordination environments of key monoclinic and cubic calcium aluminate phases.
Unit Cell Parameters and Space Group Symmetries
The fundamental repeating unit of a crystal is defined by its unit cell, which is characterized by specific parameters (a, b, c, α, β, γ) and belongs to a particular space group that dictates its symmetry operations.
Monocalcium aluminate (CaO·Al₂O₃ or CA) and monocalcium dialuminate (CaO·2Al₂O₃ or CA₂) are significant phases that crystallize in the monoclinic system. This system is characterized by three unequal axes with one non-orthogonal angle.
Monocalcium Aluminate (CA): This compound is a primary mineral component in calcium aluminate cements. azom.com It possesses a monoclinic crystal structure that is pseudo-hexagonal. wikipedia.org The structure of CA is analogous to that of β-tridymite, featuring a three-dimensional framework of corner-sharing AlO₄ tetrahedra. azom.com
Monocalcium Dialuminate (CA₂): Also known as grossite, CA₂ has a monoclinic structure. azom.com Similar to CA, its structure is based on a framework of AlO₄ tetrahedra. azom.com In this phase, some oxygen atoms are shared between two tetrahedra, while others are shared among three. azom.com
| Compound | Formula | Crystal System | Space Group | Z | Calculated Density (Dx) |
|---|---|---|---|---|---|
| Monocalcium Aluminate (CA) | CaO·Al₂O₃ | Monoclinic | P2₁/n | 12 | 2.945 g/cm³ |
| Monocalcium Dialuminate (CA₂) | CaO·2Al₂O₃ | Monoclinic | C2/c | 4 | 2920 kg/m³ |
Tricalcium aluminate (3CaO·Al₂O₃ or C₃A) and dodecacalcium hepta-aluminate (12CaO·7Al₂O₃ or C₁₂A₇) are prominent cubic phases of calcium aluminate. The cubic system is defined by three equal axes at 90-degree angles to each other, leading to high symmetry.
Tricalcium Aluminate (C₃A): This is a key mineral phase in Portland cement. wikipedia.org Pure C₃A adopts a cubic crystal structure. nih.gov The unit cell of C₃A is notable for containing eight cyclic Al₆O₁₈¹⁸⁻ anions, which are formed from six corner-sharing AlO₄ tetrahedra. wikipedia.org
Dodecacalcium Hepta-aluminate (C₁₂A₇): Often referred to as mayenite, this compound has a distinctive cubic crystal symmetry. wikipedia.org Its structure is characterized by a framework of cages. researchgate.net The unit cell comprises 12 of these cages, each with an inner diameter of 0.44 nm. wikipedia.org
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimension (a) |
|---|---|---|---|---|
| Tricalcium Aluminate (C₃A) | 3CaO·Al₂O₃ | Cubic | Pa3 | 1.5263 nm |
| Dodecacalcium Hepta-aluminate (C₁₂A₇) | 12CaO·7Al₂O₃ | Cubic | I4̅3d | 1.1989 nm |
Atomic Coordination Environments and Polyhedral Frameworks
The arrangement of atoms and the coordination of cations with surrounding oxygen atoms define the polyhedral frameworks that constitute the crystal structure of calcium aluminates.
In monoclinic CA , the tridymite-like network is distorted due to the large size of the Ca²⁺ ions, resulting in some calcium atoms having irregular coordination polyhedra with oxygen. azom.com There are three distinct Ca²⁺ sites in the monoclinic P2₁/c structure of CaAl₂O₄; one is 3-coordinate and another is 6-coordinate. materialsproject.org
In the cubic structure of C₃A , Ca²⁺ ions are crucial for holding together the hollow rings of six corner-sharing AlO₄ tetrahedra. nih.gov
The structure of C₁₂A₇ is composed of Ca²⁺ ions that exhibit an irregular six-fold coordination with oxygen. azom.com These calcium ions are described as having a highly balanced shell of oxygen atoms that are unevenly distributed on the surface of a hemisphere. azom.com
The fundamental building block of many calcium aluminate structures is the aluminum-oxygen tetrahedron (AlO₄), where an aluminum atom is coordinated to four oxygen atoms. The way these tetrahedra connect to each other forms diverse and complex networks.
In monoclinic CA , the structure is characterized by an endless three-dimensional framework of corner-sharing AlO₄ tetrahedra, which is similar to the structure of β-tridymite. azom.com In the related CA₂ structure, the framework is also composed of AlO₄ tetrahedra. azom.com However, in CA₂, some oxygen atoms are shared between two tetrahedra, while others are shared among three, creating a more complex network. azom.com
For the cubic phases, the arrangement of AlO₄ tetrahedra is also a defining feature. The structure of C₃A is built up from hollow rings of six corner-sharing AlO₄ tetrahedra. nih.gov These rings are then held together by the calcium ions. nih.gov In C₁₂A₇ , there is an incomplete framework of corner-sharing AlO₄ tetrahedra. azom.com This framework has the empirical composition of Al₇O₁₆¹¹⁻. azom.com
Shared Oxygen Atoms and Framework Connectivity
The crystal structures of calcium aluminate phases are fundamentally characterized by the arrangement and connectivity of aluminum-oxygen polyhedra. In many of these compounds, the basic building block is the AlO₄ tetrahedron. azom.comresearchgate.net These tetrahedra link together by sharing oxygen atoms at their corners, creating complex three-dimensional frameworks. azom.com
The connectivity of these aluminate networks varies among the different calcium aluminate phases. For instance, Monocalcium aluminate (CA) possesses a structure that resembles β-tridymite, featuring a continuous 3D framework of corner-sharing AlO₄ tetrahedra. azom.com In the case of Monocalcium dialuminate (CA₂), the framework is also based on AlO₄ tetrahedra; however, the connectivity is more complex, with some oxygen atoms being shared between two tetrahedra, while others are shared among three. azom.com
The arrangement of these polyhedra is not limited to corner-sharing. In certain compositions and under specific conditions, AlO₄ polyhedra can also share edges. nih.gov The nature of the shared oxygen atoms—whether they are bridging or non-bridging and the manner of polyhedral linkage—defines the structural architecture of the specific calcium aluminate phase. azom.comresearchgate.netnih.gov
Polymorphism and Phase Transitions at Elevated Temperatures
Calcium aluminate compounds exhibit polymorphism, the ability to exist in more than one crystal structure, and undergo phase transitions when subjected to elevated temperatures. nih.govresearchgate.net These transformations are critical in both the synthesis and application of these materials, particularly in cements and refractories. nih.govnih.gov
A notable example of polymorphism is found in Tricalcium aluminate (C₃A). While pure C₃A typically has a cubic crystal structure, the incorporation of other oxides, such as sodium oxide (Na₂O), can stabilize different polymorphs. nih.gov The addition of Na₂O can induce a transformation from the cubic structure to orthorhombic and subsequently to monoclinic structures as the sodium content increases. nih.gov There are no sharp boundaries for the existence of these phases; they can coexist and overlap depending on the specific concentration of the dopant. nih.gov
Studies on supercooled calcium aluminate liquids have revealed "fragile-to-strong" phase transitions. researchgate.netnih.govnih.gov This transition is a kinetic phenomenon observed in glass-forming liquids and is associated with changes in viscosity and atomic arrangement upon cooling. These transitions coincide with heterogeneous nucleation, a critical step during the industrial sintering and quenching processes used in cement manufacturing. nih.govnih.gov
Specific calcium aluminate-related compounds also show distinct phase transformations at high temperatures. For example, Calcium sulphoaluminate (Ca₄Al₆O₁₆·SO₃) undergoes a reversible phase transformation at approximately 470 ± 5°C. emerald.com The low-temperature form is pseudo-cubic, while high-temperature X-ray diffraction reveals a transformation to a body-centered cubic structure with a smaller unit cell. emerald.com This high-temperature phase can often be preserved at room temperature through rapid cooling or the introduction of solid solutions. emerald.com
These polymorphic forms and phase transitions have significant implications for the material's properties. The reactivity and hydration behavior of different C₃A polymorphs, for instance, can vary, impacting the performance of cements. nih.gov
Microstructural Evolution during Formation Processes
The microstructure of calcium aluminates, which develops during their formation, is a critical determinant of their final properties. Key aspects of this evolution include the control of grain size and morphology, the homogeneity of phase distribution, and the formation of intermediary phases.
Grain Size and Morphology Control
The control of grain size and morphology is essential for tailoring the properties of synthesized calcium aluminate powders. The reaction kinetics and the temperature required for phase formation are significantly influenced by the particle size of the precursors. researchgate.net Utilizing nano-sized starting materials, for example, can accelerate the formation of calcium aluminate phases at lower calcination temperatures compared to traditional solid-state reaction methods. elsevier.esresearchgate.net
Several methods are employed to control the granulometry of the reactants and the final products. Mechanical milling techniques, such as planetary ball milling, are effective in reducing particle size and influencing the morphology of the powders. elsevier.es The duration and temperature of the calcination process are also critical parameters. For instance, the grain size of calcined powders has been observed to increase with longer calcination periods at a given temperature. elsevier.es
Research has shown that reducing the grain size of alumina (B75360) reactants from ~90 μm to ~10 μm can shift the formation of calcium aluminates to lower temperatures (below 1250°C) and significantly increase the rate of synthesis. researchgate.net The morphology of the resulting crystals, which can range from hexagonal platelets to needle-like structures, is also influenced by the synthesis conditions and the specific phases being formed. nih.govresearchgate.net This control over the physical characteristics of the particles is crucial for applications such as high-performance cements and refractories. researchgate.net
Homogeneity and Phase Distribution
Achieving a homogeneous distribution of constituent phases is paramount in the synthesis of calcium aluminates to ensure uniform properties and performance. nih.gov Thorough homogenization of the raw materials before sintering is a critical step, as inhomogeneities in the starting mixture can lead to localized areas where the stoichiometry deviates from the target composition. nih.gov This can result in the formation of unintended phases or the presence of unreacted starting materials in the final product. nih.gov
The phase distribution is also heavily dependent on the synthesis conditions, such as the cooling rate and the chemical composition of the melt. In the calcium aluminoferrite system, for example, the molar ratio of Al₂O₃ to Fe₂O₃ (A/F ratio) and the cooling regime dictate the final phase assemblage. mdpi.com Slow cooling of melts with certain A/F ratios can lead to the formation of multiple crystalline phases, including mayenite (C₁₂A₇) and tricalcium aluminate (C₃A), alongside the primary calcium aluminoferrite phase. mdpi.com Conversely, rapid cooling (quenching) can favor the formation of a single, chemically variable phase or even an amorphous (glassy) phase, particularly at higher A/F ratios. mdpi.com This demonstrates that kinetic factors play a significant role in determining the final phase distribution.
The table below illustrates the effect of the Al₂O₃/Fe₂O₃ molar ratio and cooling conditions on the phase composition of calcium aluminoferrites.
| A/F Molar Ratio | Cooling Condition | Resulting Phases |
|---|---|---|
| < 0.58 | Slow Cooling | Single calcium aluminoferrite phase |
| > 0.58 | Slow Cooling | Calcium aluminoferrite + C₁₂A₇ and/or C₃A |
| Approaching 4.0 | Rapid Cooling | Single phase with variable composition |
| > 4.0 | Rapid Cooling | Amorphous phase formation increases |
Intermediary Phase Formation and Microstructural Features
During the solid-state synthesis of a specific calcium aluminate compound, the reaction often proceeds through a sequence of intermediary phases before the final, thermodynamically stable product is formed. nih.govworldscientific.comresearchgate.net The identification of these transient phases is crucial for understanding the reaction mechanism and optimizing synthesis parameters.
For example, in the synthesis of tricalcium aluminate (C₃A), various other calcium aluminate phases such as monocalcium aluminate (CA), monocalcium dialuminate (CA₂), and dodecacalcium hepta-aluminate (C₁₂A₇) have been identified as intermediate products. nih.gov There is some discussion in the literature regarding the exact reaction pathway, with different studies suggesting various phases as the primary precursors to C₃A. nih.gov One proposed mechanism involves the rapid formation of C₁₂A₇, which then slowly evolves into the final C₃A product through the diffusion of Ca²⁺ ions. nih.gov
Similarly, the synthesis of mayenite (C₁₂A₇) involves structural transformations where phases like CA, C₃A, and Ca₅Al₆O₁₄ have been identified as key intermediates. worldscientific.comresearchgate.net The formation of CaAl₄O₇ (CA₂) has also been reported as an intermediate step in the formation of mayenite. researchgate.net The pathway can be influenced by the homogeneity of the precursors; a highly homogeneous mixture may favor a low-temperature pathway involving certain intermediates, while a heterogeneous mixture might follow a different, high-temperature route. researchgate.net
These intermediary phases possess their own distinct microstructural features that evolve as the reaction progresses. They may appear as coatings on reactant grains or as discrete new grains within the microstructure, eventually being consumed as the target phase grows.
The table below summarizes key intermediary phases identified during the synthesis of target calcium aluminate compounds.
| Target Compound | Identified Intermediary Phases |
|---|---|
| Tricalcium aluminate (C₃A) | CA, CA₂, C₁₂A₇ |
| Mayenite (C₁₂A₇) | CA, C₃A, Ca₅Al₆O₁₄, CA₂ |
Synthesis and Preparation Methodologies
Conventional Solid-State Reaction Techniques
Solid-state reaction is the most traditional and widely used method for synthesizing aluminum calcium oxide. This approach involves the high-temperature reaction of solid precursors, typically calcium carbonate (CaCO₃) and aluminum oxide (Al₂O₃), to form various calcium aluminate phases.
High-Temperature Sintering Processes
High-temperature sintering is the cornerstone of the solid-state synthesis of this compound. The process involves heating a mixture of powdered raw materials to a high temperature, below their melting point, to induce chemical reactions and form the desired product.
The activation energy for the formation of calcium aluminates varies depending on the specific phase being formed and the nature of the reactants. For the formation of CaAl₂O₄ from a mixture of CaO and Al₂O₃, an activation energy of 140 kJ·mol⁻¹ has been reported. researchgate.net The diffusion of Ca²⁺ ions into the Al₂O₃ lattice is generally considered to be the rate-determining step in the initial stages of the reaction due to the higher mobility of Ca²⁺ compared to Al³⁺. researchgate.net
Interactive Data Table: Kinetic Parameters for Calcium Aluminate Formation
| Calcium Aluminate Phase | Kinetic Model | Activation Energy (kJ/mol) | Rate-Limiting Step |
| CaAl₂O₄ | Diffusion-controlled | 140 | Diffusion of Ca²⁺ through product layer |
| Ca₁₂Al₁₄O₃₃ | Not specified | 223.97 | Secondary reaction model |
Note: The kinetic models and activation energies can vary based on the specific experimental conditions and the purity and particle size of the precursors.
The choice and characteristics of the raw material precursors, most commonly calcium carbonate (CaCO₃) and aluminum oxide (Al₂O₃), play a pivotal role in the synthesis of this compound. The purity, particle size, and reactivity of these precursors significantly impact the reaction kinetics and the properties of the final product. geologyscience.rumdpi.com
Limestone and bauxite (B576324) are the primary industrial sources for CaO and Al₂O₃, respectively. cimsa.com.tr The decomposition of CaCO₃ to CaO is a crucial initial step in the solid-state reaction. The temperature at which this decomposition occurs can influence the reactivity of the resulting CaO. Finer particle sizes of the precursors lead to a larger contact area between the reactants, which enhances the reaction rate and can lower the required synthesis temperature. up.pt The use of nano-sized starting materials has been shown to facilitate the formation of calcium aluminate phases at lower temperatures compared to conventional methods. elsevier.es
Calcination temperature and duration are critical process parameters that directly control the phase composition and microstructure of the resulting this compound. Different calcium aluminate phases are stable at different temperatures, and the reaction time determines the extent to which the equilibrium phases are formed.
For instance, the formation of CaAl₂O₄ can be detected at temperatures as low as 915°C, while Ca₁₂Al₁₄O₃₃ may form at around 1000°C. mdpi.com A study on the sintering of a mixture with a CaO to Al₂O₃ molar ratio of 1.0 at 1350°C showed the formation of various intermediate phases initially, with CaAl₂O₄ becoming more prominent with increased sintering duration. ustb.edu.cn To achieve a high yield of a specific phase, precise control over the temperature and soaking time is essential.
Interactive Data Table: Phase Composition of Calcium Aluminate at Different Sintering Temperatures
| Sintering Temperature (°C) | Sintering Duration (min) | Major Phases Present | Minor Phases Present |
| 1200 | 30 | Na₄Ca₃(AlO₂)₁₀ (92 wt%) | CaO·Al₂O₃, 12CaO·7Al₂O₃ |
| 1250 | Not Specified | Ca₃Al₂O₆, Ca₁₂Al₁₄O₃₃ | |
| 1300 | 240 | C₃A (87%), C₁₂A₇ (5%) | |
| 1350 | 60+ | CaAl₂O₄, γ-Ca₂SiO₄ | Ca₁₂Al₁₄O₃₃ |
| 1400 | 180 | Ca₃.₂Ba₀.₈Al₆SO₁₆ (88.4%) |
Note: The phase composition is highly dependent on the starting materials and their molar ratios.
Challenges in Achieving Phase Purity and Homogeneity
A significant challenge in the solid-state synthesis of this compound is achieving high phase purity and chemical homogeneity. Due to the complexity of the CaO-Al₂O₃ phase diagram, multiple calcium aluminate phases can coexist under typical synthesis conditions. mdpi.com The formation of undesired intermediate or metastable phases, such as Ca₁₂Al₁₄O₃₃ when CaAl₂O₄ is the target, is a common issue. elsevier.es
Inhomogeneity in the starting mixture can lead to localized variations in the CaO/Al₂O₃ ratio, resulting in the formation of different phases in different regions of the product. Furthermore, incomplete reactions can leave unreacted CaO or Al₂O₃ in the final product, which can be detrimental to its performance in certain applications. elsevier.es Achieving a single-phase, homogeneous product often requires multiple grinding and sintering steps, which adds to the complexity and cost of the process.
Solution-Based Chemical Synthesis Routes
To overcome some of the limitations of solid-state reactions, various solution-based chemical synthesis routes have been developed. These methods offer better control over stoichiometry, homogeneity, and particle size, often at lower synthesis temperatures. Common solution-based techniques include sol-gel, combustion, and hydrothermal synthesis. These methods typically involve the use of soluble metal salts, such as nitrates, as precursors. elsevier.esresearchgate.net
Sol-Gel Method for Nanomaterial Production
The sol-gel method is a versatile wet-chemical technique widely employed for synthesizing various calcium aluminate phases as nanomaterials. theamericanjournals.comunit.no This process allows for the formation of required phase compositions and material structures at significantly lower temperatures compared to conventional methods. theamericanjournals.com The methodology involves the transition of a system from a liquid "sol" (a colloidal solution of solid particles) into a solid "gel" phase. The high degree of mixing at the atomic level in the precursor solution ensures the formation of highly pure and homogeneous end products upon heating.
A common and effective approach within the sol-gel synthesis of this compound involves the use of high-purity metal salts as precursors. researchgate.net Specifically, calcium nitrate (B79036) tetrahydrate [Ca(NO₃)₂·4H₂O] and aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] are frequently used. elsevier.esresearchgate.netelsevier.es
The process begins by dissolving the stoichiometric amounts of these nitrate salts in distilled water to form a clear, aqueous solution or "sol". researchgate.netelsevier.es The solution is then heated, typically to around 300°C, to evaporate excess water and decompose the nitrates. researchgate.netelsevier.es As the solution becomes more concentrated, it forms a viscous, white solid "gel" with the release of nitrogen oxide fumes. researchgate.netelsevier.es This aqueous sol-gel process ensures an intimate, atomic-level mixing of the calcium and aluminum precursors, which is crucial for forming the desired compound at lower temperatures. researchgate.net
The final crystalline phase of the this compound is critically determined by the calcination conditions, specifically the temperature and duration of the heat treatment applied to the dried gel. researchgate.net Different phases of calcium aluminate form at distinct temperatures, and controlling these parameters allows for the selective synthesis of specific compounds. elsevier.esresearchgate.net
Research shows that the formation of phases like monocalcium aluminate (CaAl₂O₄) and tricalcium aluminate (Ca₃Al₂O₆) begins at approximately 900°C. researchgate.net However, optimizing the conditions is key to achieving phase purity. For instance, CaAl₂O₄ is effectively formed at 1000°C with a holding time of one hour. elsevier.esresearchgate.net In contrast, the formation of pure Ca₃Al₂O₆ requires a higher temperature of 1200°C for two hours. elsevier.esresearchgate.net Studies have indicated that for Ca₃Al₂O₆, a two-hour calcination period is more effective than one hour, with no significant improvement observed by extending the time to four hours. researchgate.net The molar ratio of CaO to Al₂O₃ in the precursor stage also influences the formation temperature, with higher ratios potentially accelerating phase formation at lower temperatures. researchgate.netelsevier.es
| Target Compound | Optimal Calcination Temperature (°C) | Optimal Calcination Time (hours) | Key Findings |
|---|---|---|---|
| Monocalcium Aluminate (CaAl₂O₄) | 1000 | 1 - 2 | Optimal formation is achieved at 1000°C. theamericanjournals.comelsevier.esresearchgate.net A 2-hour duration ensures maximum formation. theamericanjournals.com |
| Tricalcium Aluminate (Ca₃Al₂O₆) | 1200 | 2 | Requires higher temperature for pure phase formation. elsevier.esresearchgate.net A 2-hour duration is superior to 1 hour. researchgate.net |
| Mayenite (Ca₁₂Al₁₄O₃₃) | ~900 | - | Often forms as an intermediate phase before converting to other calcium aluminates at higher temperatures. researchgate.netresearchgate.net |
A significant advantage of the sol-gel method is its ability to produce ultra-fine and homogeneous powders. The atomic-level mixing of precursors in the liquid phase prevents the large-scale segregation of components, leading to a highly uniform distribution of elements in the final product. The resulting materials are often in the form of nanopowders, with particle sizes reported in the range of 100-700 nm. theamericanjournals.com This synthesis of nano-sized starting materials is a key factor that facilitates the formation of calcium aluminate phases at temperatures lower than those required by traditional solid-state reaction methods. researchgate.netelsevier.es
Polymeric Precursor Methods (e.g., Pechini Method)
The Pechini method, a type of polymeric precursor technique, is another advanced chemical route for synthesizing complex oxides like this compound. researchgate.net This process is an evolution of the sol-gel method and is renowned for producing high-purity ceramic powders. researchgate.netwikipedia.org The method begins by dissolving metal salts, such as nitrates, in water. researchgate.net A chelating agent, typically an alpha-hydroxycarboxylic acid like citric acid, is added to form stable metal-chelate complexes. wikipedia.org Subsequently, a polyhydroxy alcohol, such as ethylene (B1197577) glycol, is introduced, and the solution is heated. This initiates a polyesterification reaction between the citric acid and ethylene glycol, creating a cross-linked polymer network or resin. unit.nowikipedia.org The metal chelates are trapped within this polymer matrix, ensuring their uniform distribution. The final oxide is obtained by calcining this solid resin at higher temperatures to burn off the organic components. wikipedia.org
The Pechini method is exceptionally effective for the synthesis of high-purity polycrystalline ceramics. researchgate.net The chelation and subsequent polymerization process immobilizes the metal cations in a rigid organic network, preventing their segregation during the evaporation and calcination steps. unit.no This ensures that the homogeneity achieved in the initial solution is maintained throughout the process, leading to a final product with a uniform composition and high purity. unit.no Research has demonstrated that the Pechini method can be successfully used to prepare high-purity CaAl₂O₃ and Ca₃Al₂O₆. researchgate.net This is a distinct advantage over conventional solid-state synthesis, which often yields products containing a considerable amount of unreacted materials or secondary phases, even after prolonged sintering at very high temperatures. researchgate.net
One of the primary advantages of the Pechini method over conventional solid-state synthesis is the significant reduction in both sintering temperature and time. researchgate.net Traditional methods require long-duration sintering at high temperatures, often exceeding 1350-1400°C for more than 15 hours, and may still result in impure products. researchgate.net In contrast, the Pechini method allows for the formation of pure calcium aluminate phases at considerably milder conditions. For example, pure Ca₃Al₂O₆ can be formed at 1000°C, and pure CaAl₂O₃ at just 900°C, both with a sintering time of only three hours. researchgate.net This reduction in energy consumption and processing time makes the Pechini method a more efficient and economical route for producing high-quality this compound ceramics. researchgate.net
| Synthesis Method | Typical Temperature (°C) | Typical Time (hours) | Product Purity |
|---|---|---|---|
| Pechini Method (for CaAl₂O₃) | 900 | 3 | High Purity researchgate.net |
| Pechini Method (for Ca₃Al₂O₆) | 1000 | 3 | High Purity researchgate.net |
| Conventional Solid-State Synthesis | 1350 - 1400 | > 15 | Contains considerable secondary phases researchgate.net |
Combustion Synthesis (e.g., Auto-Combustion)
Combustion synthesis, particularly the auto-combustion method, is a notable technique for producing this compound materials. This process involves an exothermic reaction between an oxidizer, typically metal nitrates like aluminum nitrate and calcium nitrate, and an organic fuel such as urea (B33335), glycine (B1666218), or a combination thereof. tandfonline.com The reaction is initiated by heating the aqueous solution containing the precursors, leading to the evaporation of water, decomposition of the gel, and finally, a self-sustaining combustion reaction that produces the desired oxide powders. tandfonline.comacs.org This method is recognized for its simplicity, scalability, low cost, and the ability to produce high-purity, crystalline powders in a relatively short time. tandfonline.comresearchgate.net
A key advantage of the auto-combustion method is its efficiency in rapidly producing nanoparticles while conserving energy. tandfonline.com The process is characterized by a short duration and circumvents the need for prolonged high-temperature calcination steps often required in other methods like solid-state reactions. tandfonline.com The thermal energy liberated during the exothermic reaction between the oxidizer and fuel facilitates the direct formation of the desired crystalline phases. tandfonline.com Researchers have successfully synthesized monoclinic calcium aluminate (CaAl₂O₄) nanoparticles using this technique. tandfonline.com The properties of the resulting nanoparticles, such as crystallite size, can be influenced by the choice of fuel and post-combustion calcination temperatures. tandfonline.com For instance, CaAl₂O₄ nanoparticles with average crystallite sizes of 40.4 nm, 38.8 nm, and 33.7 nm have been obtained after calcination at 800 °C using urea, glycine, and a mixture of urea and glycine as fuels, respectively. tandfonline.com
Table 1: Influence of Fuel on CaAl₂O₄ Nanoparticle Crystallite Size Data sourced from calcination at 800°C.
| Fuel Used | Average Crystallite Size (nm) |
| Urea | 40.4 |
| Glycine | 38.8 |
| Urea + Glycine Mixture | 33.7 |
This table illustrates how the choice of fuel in the auto-combustion synthesis process affects the resulting average crystallite size of Calcium Aluminate nanoparticles.
The ratio of oxidizer to fuel is a critical parameter in combustion synthesis, significantly influencing the combustion temperature, cooling rate, and, consequently, the phase composition of the final product. researchgate.net By carefully adjusting the molar ratios of the precursors, specifically the CaO/Al₂O₃ (C/A) ratio, single-phase calcium aluminates can be prepared. researchgate.netresearchgate.net For example, in the synthesis of calcium aluminate cement via solid combustion, varying the C/A molar ratio from 1.1 to 0.74 resulted in an increased content of CaO·2Al₂O₃ (CA₂) and a decrease in CaO·Al₂O₃ (CA) and 12CaO·7Al₂O₃ (C₁₂A₇). researchgate.net When the C/A ratio was set to 0.8, the phase composition of the product was found to be equivalent to that of commercial Secar 71 cement. researchgate.net The fuel content also affects the maximum combustion temperature and the cooling rate; as fuel content increases from a stoichiometric amount, the cooling rate increases, while the maximum temperature first increases and then decreases. researchgate.net
Table 2: Effect of CaO/Al₂O₃ (C/A) Molar Ratio on Calcium Aluminate Phase Composition
| C/A Molar Ratio | Change in Phase Content |
| Decreasing from 1.1 to 0.74 | Content of CaO·2Al₂O₃ (CA₂) increases |
| Content of CaO·Al₂O₃ (CA) and 12CaO·7Al₂O₃ (C₁₂A₇) decreases | |
| 0.8 | Phase composition is equivalent to Secar 71 |
This table demonstrates the significant impact of the initial oxidizer/fuel precursor ratio on the final phase composition of the synthesized Calcium Aluminate.
Alternative and Sustainable Synthesis Approaches
Utilization of Recycled and Waste Materials (e.g., Foundry Sand, Slags)
In a move towards more sustainable manufacturing, researchers are exploring the use of industrial byproducts and waste materials as precursors for synthesizing this compound. Materials such as coal fly ash, ground granulated blast furnace slag (GGBFS), and spent foundry sand (SFS) are rich in the primary components needed for synthesis, namely silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and calcium oxide (CaO). mdpi.comscielo.br For example, coal fly ash and blast furnace slag have been widely used as precursors for alkali-activated materials. mdpi.com The addition of blast furnace slag to fly ash blends has been shown to improve reactivity and strength development in the resulting cementitious materials. mdpi.com Similarly, spent foundry sand, which is composed of over 60% SiO₂, can be mixed with limestone (a source of CaO) and melted at high temperatures to produce glass-ceramic materials containing phases like Wollastonite and Akermanite. scielo.br These approaches not only provide a value-added application for industrial waste but also reduce the reliance on virgin raw materials, minimizing environmental impact. scielo.br
Solar Furnace Synthesis Techniques
Solar furnace technology presents a renewable energy-driven alternative for the high-temperature processes required in this compound synthesis. Concentrated solar thermal (CST) energy can be used to achieve temperatures around 950°C, which is typical for the calcination of alumina (B75360), a key step in ceramics and cement production. solarpaces.org Australian researchers have demonstrated a novel solar reactor for calcining alumina, achieving good conversion rates at a laboratory scale. solarpaces.org This method avoids the use of fossil fuels, thereby eliminating contamination from combustion byproducts and significantly reducing industrial carbon emissions. solarpaces.org By harnessing solar energy to drive the endothermic reactions involved in the synthesis of calcium aluminates, solar furnaces offer a pathway to a more sustainable and environmentally friendly production process. solarpaces.org
Role of Dopants and Mineralizing Additives in Synthesis Control
Dopants and mineralizing additives play a crucial role in controlling the synthesis of this compound by influencing reaction temperatures, phase formation, and the final properties of the material. Mineralizers are substances that, when added in small quantities, can significantly lower the temperature required for synthesis. nih.gov For instance, the full synthesis of dicalcium aluminate (CA₂) typically occurs at 1500°C, but the addition of 1% to 3% of fluorine or boron compounds can reduce this temperature to a range of 1100–1300°C. nih.gov These additives can accelerate or slow down subsequent reactions, such as hydration, without affecting the cellular parameters of the synthesized phases. nih.gov
Doping, which involves introducing foreign ions into the crystal lattice, can also alter synthesis and material properties. In the CaO-Al₂O₃-Na₂O system, sodium oxide (Na₂O) can form a solid solution in calcium aluminates, decreasing their formation temperature. ustb.edu.cn Depending on the concentration, Na₂O can also lead to the formation of various other compounds, such as Na₂O·CaO·2Al₂O₃ (NCA₂). ustb.edu.cn Similarly, doping with elements like zirconium, bismuth, or zinc can lead to the formation of new phases and significantly enhance mechanical properties. researchgate.net The addition of zinc oxide to calcium aluminate cement, for example, can result in the formation of a new C₃ZA₂ phase, increasing compressive strength by up to 275%. researchgate.net
Table 3: Effect of Mineralizing Additives on Dicalcium Aluminate (CA₂) Synthesis Temperature
| Additive | Amount Added | Synthesis Temperature (°C) |
| None | 0% | 1500 |
| Fluorine/Boron Compounds | 1% - 3% | 1100 - 1300 |
This table shows how mineralizing additives can substantially lower the energy requirements for the synthesis of Calcium Aluminate phases.
Advanced Characterization Techniques for Phase Analysis and Structural Investigation
Diffraction Techniques
Diffraction methods are fundamental in materials science for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of a beam of radiation interacting with a sample, detailed information about its crystal lattice can be obtained.
X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique essential for the characterization of aluminum calcium oxide compounds. It is widely used to identify and quantify the various crystalline phases present in these materials, which is crucial for understanding their hydration mechanisms, phase transformations, and long-term stability. cimsa.com.tr
The fundamental principle of XRD involves directing a monochromatic X-ray beam onto a sample and measuring the scattered intensity as a function of the scattering angle. Crystalline substances diffract X-rays at specific angles, producing a unique diffraction pattern that serves as a fingerprint for that particular phase. This allows for the precise identification of key anhydrous calcium aluminate phases such as Monocalcium aluminate (CaAl₂O₄ or CA), Dicalcium aluminate (Ca₂Al₂O₄), Monocalcium dialuminate (CaAl₄O₇ or CA₂), and Dodecacalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃ or C₁₂A₇), as well as their hydrated forms. cimsa.com.tr
Quantitative phase analysis (QPA) using XRD allows for the determination of the relative proportions of these crystalline phases in a mixture. lambdatechs.com The intensity of the diffraction peaks for a specific phase is proportional to its concentration in the sample. mdpi.com The Rietveld refinement method is a particularly powerful technique for QPA in complex mixtures like cements. This standardless method involves fitting the entire experimental diffraction pattern with calculated patterns based on the crystal structure data of each phase, allowing for accurate quantification even with significant peak overlap. malvernpanalytical.comthermofisher.com
The accuracy of XRD analysis can be enhanced by combining it with other techniques. For instance, thermogravimetric analysis (TGA) can help differentiate between phases that have overlapping diffraction patterns by analyzing their distinct thermal decomposition behaviors. cimsa.com.tr
Table 1: Common Anhydrous and Hydrated Phases in Calcium Aluminate Systems Identified by XRD
| Phase Name | Chemical Formula | Common Abbreviation | Role |
| Monocalcium aluminate | CaAl₂O₄ | CA | Anhydrous clinker phase |
| Monocalcium dialuminate | CaAl₄O₇ | CA₂ | Anhydrous clinker phase |
| Dodecacalcium hepta-aluminate | Ca₁₂Al₁₄O₃₃ | C₁₂A₇ | Anhydrous clinker phase |
| Katoite | Ca₃Al₂(OH)₁₂ | C₃AH₆ | Stable hydrated phase |
| Gibbsite | Al(OH)₃ | AH₃ | Stable hydrated phase |
| Monocalcium aluminate decahydrate (B1171855) | CaAl₂O₄·10H₂O | CAH₁₀ | Metastable hydrated phase |
| Dicalcium aluminate octahydrate | Ca₂Al₂O₅·8H₂O | C₂AH₈ | Metastable hydrated phase |
This table presents some of the key crystalline phases in calcium aluminate systems that are routinely identified and quantified using X-ray Diffraction.
In-situ X-ray diffraction is a specialized application of XRD that allows for the real-time monitoring of phase transformations as they occur under controlled conditions, such as varying temperature or reactive atmospheres. This technique is invaluable for studying the kinetics of reactions involving this compound, providing direct insights into reaction mechanisms and the formation of intermediate phases. researchgate.net
By continuously collecting diffraction patterns during a chemical process, researchers can track the disappearance of reactant phases and the emergence of product phases. For example, in-situ synchrotron X-ray powder diffraction has been used to investigate the hydrothermal transformation of calcium aluminate hydrates. researchgate.net These studies have detailed the reaction pathways, such as the conversion of CaAl₂O₄·10H₂O to Ca₃Al₂(OH)₁₂ and amorphous aluminum hydroxide (B78521), and the transformation of Ca₂Al₂O₅·8H₂O to Ca₃Al₂(OH)₁₂ and gibbsite via an intermediate phase. researchgate.net
The high temporal resolution of in-situ XRD experiments allows for the precise determination of reaction rates and the influence of parameters like temperature on the hydration kinetics of different calcium aluminate phases. mdpi.com This information is critical for optimizing the performance of materials like calcium aluminate cements, where the rate of hydration and phase development directly impacts properties such as strength gain. mdpi.com
X-ray Diffraction (XRD) for Crystalline Phase Identification and Quantification
Spectroscopic Methods
Spectroscopic techniques probe the interaction of electromagnetic radiation with a material to provide information about its chemical bonds, molecular structure, and functional groups. These methods are complementary to diffraction techniques, offering a more localized view of the atomic arrangements.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative analysis of chemical compounds by identifying the vibrational modes of their constituent chemical bonds. In the study of this compound, FTIR is particularly useful for characterizing the Al-O bonds within the aluminate structures.
The infrared spectrum of a material shows absorption bands at specific frequencies corresponding to the vibrational energies of its functional groups. For aluminum oxides and aluminates, the characteristic vibrations of Al-O bonds, including stretching and bending modes, typically appear in the fingerprint region of the spectrum (below 1000 cm⁻¹). For instance, vibrational peaks in the range of 400-900 cm⁻¹ are often assigned to Al-O-Al stretching vibrations. ijraset.comresearchgate.net Analysis of FTIR spectra can confirm the formation of aluminum oxide bonds and characterize the structure of both anhydrous and hydrated calcium aluminate phases.
Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly adept at characterizing the mineralogical phases in cementitious materials and studying their transformation mechanisms. upc.edu The technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light.
Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds and is excellent for identifying both crystalline and weakly crystalline phases. researchgate.net In the context of this compound, Raman spectroscopy can be used to characterize the primary anhydrous clinker phases and the resulting hydrated and carbonated phases. upc.eduresearchgate.net For example, the symmetric stretching vibrational modes of Al-O bonds in AlO₄ units can be identified, as well as external vibrational motions of Ca²⁺ and AlO₄ units. researchgate.net This allows for detailed investigations into the structural changes that occur during hydration and other mineralogical transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. For the study of this compound hydrates, solid-state Magic-Angle Spinning (MAS) NMR, particularly ²⁷Al and ²⁹Si MAS NMR, provides invaluable quantitative and structural information. researchgate.netcsic.es
²⁷Al MAS NMR can be used to characterize and quantify the different aluminum environments in both anhydrous and hydrated phases. researchgate.net It can distinguish between aluminum in tetrahedral (Al[IV]) and octahedral (Al[VI]) coordination, which is crucial for understanding the structure of cement clinkers and their hydration products. researchgate.net For example, it can identify aluminum incorporated into alite and belite, as well as in tricalcium aluminate. researchgate.net
In hydrated systems, NMR is particularly effective for characterizing complex hydrate (B1144303) assemblages. csic.es Quantitative analysis of ²⁷Al NMR signals can determine the ratios of different hydrated phases, such as Al(OH)₃ to Ca₃Al₂(OH)₁₂. csic.es Furthermore, when silicon is present, ²⁹Si NMR can quantify unreacted silica (B1680970) and the formation of amorphous calcium aluminosilicate (B74896) hydrates (C-A-S-H), providing a detailed picture of the incorporation of different elements into the hydrate structures. csic.esnih.gov
Table 2: Summary of Advanced Characterization Techniques
| Technique | Abbreviation | Information Obtained | Application to this compound |
| X-ray Diffraction | XRD | Crystalline phase identification and quantification, crystal structure | Identifies and quantifies anhydrous and hydrated calcium aluminate phases. |
| In-situ X-ray Diffraction | In-situ XRD | Real-time monitoring of phase transformations, reaction kinetics | Studies the kinetics of hydration and hydrothermal transformations. |
| Fourier Transform Infrared Spectroscopy | FTIR | Identification of functional groups, molecular vibrations | Characterizes Al-O-Al stretching and bending vibrations in aluminate structures. |
| Raman Spectroscopy | - | Molecular vibrations, phase identification, polymorphism | Investigates mineralogical transitions and characterizes anhydrous and hydrated phases. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Local atomic environment, coordination, quantification of phases | Characterizes hydrate structures, quantifies Al coordination and phase ratios. |
This table summarizes the primary information provided by each technique and its specific application in the analysis of this compound compounds.
X-ray Absorption Spectroscopy (e.g., Ca L2,3-edge) for Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and stereochemistry of materials. Specifically, analyzing the Ca L2,3-edge through X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides detailed information about the coordination environment and crystal field of calcium ions within this compound compounds. researchgate.nettaylorfrancis.com The L2,3 edge involves the excitation of a 2p electron to an unoccupied 3d state (2p53d1), making it a novel method for studying the crystal field of Ca2+, which lacks populated 3d orbitals in its ground state. researchgate.net
Spectroscopic analysis of tricalcium aluminate (Ca3Al2O6) using scanning transmission X-ray microscopy (STXM) has focused on the Ca L2,3-edge near edge X-ray absorption fine structure (NEXAFS) spectra. geoscienceworld.orgosti.gov These studies reveal that different calcium aluminate phases have unique Ca environments that can be distinguished by the positions and intensities of absorption peaks in the energy ranges of 346.5–348.5 eV and 350.5–351.5 eV. geoscienceworld.orgosti.gov For tricalcium aluminate, the spectra indicate that the calcium atoms are in a cubic-like coordination environment. geoscienceworld.orgosti.gov The Ca atoms in both cubic and orthorhombic polymorphs of tricalcium aluminate exist in similar chemical environments, with the orthorhombic form showing slightly more distortion. geoscienceworld.orgosti.gov
The crystal-field splitting effect is observable in the spectra. In an ideal octahedral symmetry, the L2,3 lines split into two energy levels, corresponding to eg and t2g molecular orbitals. researchgate.net This transition results in two distinct peaks in the XAS spectrum, and the energy difference between them is dependent on the symmetry of the coordination polyhedra around the calcium ions and the strength of the crystal field. researchgate.net
| Compound/Phase | Key Spectral Features (Energy Range) | Inferred Calcium Environment | Source |
|---|---|---|---|
| Tricalcium Aluminate (Cubic & Orthorhombic) | Absorption peaks at 346.5–348.5 eV and 350.5–351.5 eV | Cubic-like coordination with negative 10Dq | geoscienceworld.org, osti.gov |
| Ettringite | Distinct intensities and positions from tricalcium aluminate | Octahedral-like coordination with positive 10Dq | geoscienceworld.org |
| Kuzelite (Calcium Monosulfoaluminate) | Distinct intensities and positions from tricalcium aluminate | Octahedral-like coordination with positive 10Dq | geoscienceworld.org |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is extensively used to study the microstructure and surface morphology of this compound compounds, particularly during hydration processes. tandfonline.comresearchgate.net The technique reveals detailed information about the shape, size, and distribution of crystalline and amorphous phases.
Studies on hydrated calcium aluminates, such as monocalcium aluminate (CaAl2O4 or CA), calcium dialuminate (CaAl4O7 or CA2), and mayenite (Ca12Al14O33 or C12A7), have identified distinct crystal morphologies. tandfonline.comresearchgate.net For instance, after three days of hydration, the microstructure often shows hexagonal plates of CAH10 reinforced with aluminum hydroxide (AH3) gel. tandfonline.com The morphology of the hydrated crystals has been observed to be dependent on the rate of hydration and the specific chemistry of the calcium aluminate cement. tandfonline.com In-situ observations using Environmental Scanning Electron Microscopy (ESEM) have allowed for the real-time study of microstructural changes during the hydration of tricalcium aluminate (C3A), revealing the formation of amorphous gels, poorly crystalline hexagonal hydrates, and cubic calcium aluminate hydrate (C3AH6) on the grain surfaces. uq.edu.au
SEM analysis of unhydrated calcium aluminate cement powder containing zinc oxide revealed a dense and granular appearance. nih.gov In another study, calcium-aluminum oxide nano-catalysts showed a random and porous morphology, with particles distributed homogenously in sizes ranging from 30 to 40 nm. nih.gov
| Compound/Condition | Observed Morphology | Source |
|---|---|---|
| Hydrated Monocalcium Aluminate (CA) | Hexagonal plates of CAH10 reinforced with AH3 gel | tandfonline.com |
| Hydrated Tricalcium Aluminate (C3A) | Amorphous gel, poorly crystalline hexagonal hydrates, cubic C3AH6 | uq.edu.au |
| Unhydrated Calcium Aluminate Cement Powder | Dense and granular aspect | nih.gov |
| Calcium-Aluminum Oxide Nano-catalyst | Random, porous morphology; homogenous distribution | nih.gov |
| Hydrated CA phase (from nano-materials) | Composite of monoclinic gibbsite (AH3) and cubic C3AH6 crystals | elsevier.es |
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the characterization of nanoscale features within this compound materials. This includes the direct observation of crystal lattices, amorphous regions, and individual nanoparticles.
In a study of calcium aluminate cement, TEM analysis identified particles of micrometric size, between 0.15 and 0.6 µm, with a rectangular shape. nih.gov This level of detail is crucial for understanding the fundamental particle structure of the cement powder. TEM has also been used to observe non-crystalline areas in calcium-based biominerals, such as amorphous rims up to 20 nm thick along the edges of crystalline particles. csic.es While not directly on industrial this compound, this demonstrates TEM's capacity to distinguish between crystalline and amorphous nanostructures. The characterization of microstructural features by TEM is essential for explaining material properties, such as stress corrosion susceptibility in complex alloys. nasa.gov
| Material | Observed Nanoscale Feature | Size/Shape Description | Source |
|---|---|---|---|
| Calcium Aluminate Cement Powder | Individual particles | 0.15–0.6 µm, rectangular shape | nih.gov |
| Nano-ZnO additive in cement | Rounded nanoparticles | Average size between 30–90 nm, irregular shape | nih.gov |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with electron microscopy, used for the elemental analysis of a sample. wikipedia.org It operates on the principle that each element has a unique atomic structure and thus emits a characteristic set of X-rays when excited by an electron beam. wikipedia.orglibretexts.org This allows for both qualitative and quantitative determination of the elemental composition of this compound compounds.
EDS analysis has been used to confirm the primary components in various calcium aluminate systems. For example, in a calcium aluminate cement modified with zinc oxide, EDS confirmed the presence of aluminum, calcium, chlorine, oxygen, and zinc. nih.gov A quantitative analysis of a calcium-aluminum oxide nano-catalyst provided the elemental composition by weight and atomic percentage, as detailed in the table below. nih.gov
Furthermore, EDS can be used for elemental mapping to show the spatial distribution of elements. In one study, EDX line scanning across spherulites of calcium aluminate compounds revealed a zonal distribution, with calcium content increasing from the core to the periphery and aluminum concentration decreasing simultaneously. researchgate.net This indicates the presence of an aluminum-rich phase (СA₂) at the core and a calcium-rich phase (CA) on the surface. researchgate.net
| Element | Weight % | Atomic % | Source |
|---|---|---|---|
| Calcium (Ca) | 54.7 | 34.24 | nih.gov |
| Aluminum (Al) | 7.45 | 6.93 | nih.gov |
| Oxygen (O) | 37.26 | 58.42 | nih.gov |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Decomposition and Hydration Studies
Thermogravimetric Analysis (TGA) is a method used to quantify the mineral phases in a material by measuring the change in mass as the sample is heated at a controlled rate. water360.com.auebatco.com It is particularly valuable for studying the decomposition of hydrated phases in this compound systems and for quantifying the degree of hydration. water360.com.au As the material is heated, hydrated compounds decompose and release water or other volatile components at specific temperatures, resulting in a stepwise mass loss that is recorded on a TG curve. water360.com.au
The hydration of calcium aluminate cement (CAC) leads to the formation of metastable hydrates (CAH10, C2AH8) and stable hydrates (C3AH6, AH3). water360.com.au TGA can identify and quantify these phases based on their distinct decomposition temperatures. For example, the decomposition of different calcium aluminate hydrates occurs in specific temperature ranges, allowing for their quantification from the corresponding mass loss. water360.com.au Studies have shown that the total mass loss in TGA is correlated with the amount of hydrated compounds present. mdpi.com For instance, a co-precipitated calcium aluminate hydrate sample exhibited a mass loss of approximately 19.04%. mdpi.com TGA can also be used to follow the transformation of amorphous precursors into crystalline phases, such as the evolution of C12A7 to CA at around 1016 °C. researchgate.net
| Hydrated Phase | Decomposition Reaction | Approximate Temperature Range (°C) | Source |
|---|---|---|---|
| CAH10 | CaAl2O4·10H2O → CaAl2O4 + 10H2O | ~100 - 180 | water360.com.au |
| C2AH8 | Ca2Al2O5·8H2O → Ca2Al2O5 + 8H2O | ~180 - 240 | water360.com.au |
| AH3 (Gibbsite) | Al2O3·3H2O → Al2O3 + 3H2O | ~200 - 350 | water360.com.au |
| C3AH6 | Ca3Al2O6·6H2O → Ca3Al2O6 + 6H2O | ~270 - 400 | water360.com.au |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is highly effective for investigating thermal transitions such as melting, crystallization, and glass transitions in this compound compounds. wikipedia.orgyoutube.com
In the analysis of hydrated calcium aluminate cements, DSC curves reveal distinct endothermic and exothermic peaks corresponding to specific phase transformations. For instance, a study on a commercial refractory calcium aluminate cement (Secar 71) hydrated at 36°C showed an endothermic peak at 107°C and 169°C, attributed to the formation of a gel phase. ijcce.ac.ir A shoulder at 240°C indicated the formation of dicalcium aluminate octahydrate (C2AH8), while a very intense peak at 290°C was attributed to the formation of gibbsite (AH3). A peak at 310°C revealed the presence of tricalcium aluminate hexahydrate (C3AH6). ijcce.ac.ir
Research on tricalcium aluminate (C3A) hydrated in the presence of calcium carbonate has shown that at extended hydration times (7 days and after), the major component is the cubic C3AH6 phase, with a large endothermic peak appearing at approximately 300°C. canada.ca In another investigation, tricalcium aluminate samples cured in a saturated NaCl solution for three months exhibited multiple endothermic peaks at 140°C, 159°C, 270°C, 330°C, and 722°C, along with an exothermic peak at 660°C. researchgate.net The peaks at 140°C and 270°C are characteristic of Friedel's salt. researchgate.net
The table below summarizes the key thermal transitions observed in various this compound systems using DSC.
| Sample | Observed Transition | Peak Temperature (°C) | Reference |
| Hydrated Refractory CAC (Secar 71) | Gel Phase Formation | 107, 169 | ijcce.ac.ir |
| Dicalcium Aluminate Octahydrate (C2AH8) Formation | 240 (shoulder) | ijcce.ac.ir | |
| Gibbsite (AH3) Formation | 290 | ijcce.ac.ir | |
| Tricalcium Aluminate Hexahydrate (C3AH6) Formation | 310 | ijcce.ac.ir | |
| Hydrated Tricalcium Aluminate (C3A) | Cubic Phase (C3AH6) | ~300 | canada.ca |
| C3A in saturated NaCl solution | Friedel's Salt | 140, 270 | researchgate.net |
| Hydrocalumite (CO3²⁻ insertion) | 159 | researchgate.net | |
| Exothermic Peak | 660 | researchgate.net |
Differential Thermal Analysis (DTA) for Thermal Reactions
Differential Thermal Analysis (DTA) is another powerful thermoanalytical technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. trb.org DTA is particularly useful for identifying thermal events such as dehydration, decomposition, and solid-state reactions in this compound compounds by detecting endothermic (heat absorbing) or exothermic (heat releasing) peaks. trb.org
In the study of hydrated monocalcium aluminate (CaAl2O4), DTA curves show five distinct endothermic peaks with maxima at approximately 98°C, 166°C, 285°C, 451°C, and 548°C, corresponding to the multi-step thermal decomposition and release of water. sci-hub.se The main hydration products identified through this analysis are dicalcium aluminate octahydrate (C2AH8), tricalcium aluminate hexahydrate (C3AH6), and aluminum hydroxide (Al(OH)3). sci-hub.secapes.gov.br
The thermal behavior of calcium aluminate cement pastes also reveals characteristic endothermic effects. DTA curves for various formulations hydrated for different times show major endothermic events that can be attributed to the dehydration of amorphous aluminum hydroxide (Al2O3·xH2O), monocalcium aluminate decahydrate (CAH10), dicalcium aluminate octahydrate (C2AH8), and gibbsite (AH3). researchgate.net The initial decomposition step is often an endothermic effect around 90°C (360 K), induced by the amorphous aluminum hydroxide. researchgate.net
The following table presents a summary of thermal reactions in this compound materials as identified by DTA.
| Sample | Observed Reaction | Peak Temperature (°C) | Reference |
| Hydrated Monocalcium Aluminate (CaAl2O4) | Multi-step Dehydration | 98, 166, 285, 451, 548 | sci-hub.se |
| Hydrated Calcium Aluminate Cement Paste | Dehydration of Amorphous Aluminum Hydroxide | ~90 | researchgate.net |
| Dehydration of CAH10, C2AH8, AH3 | Broad endotherms | researchgate.net | |
| Hydrated Refractory CAC (Secar 71) | Dehydration of Gibbsite and C3AH6 | ~290-310 | ijcce.ac.ir |
Particle Size and Distribution Analysis (e.g., Dynamic Light Scattering, DLS)
Particle size and its distribution are critical parameters that influence the reactivity, hydration kinetics, and mechanical properties of this compound compounds. Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of submicron particles in a liquid suspension. horiba.comusp.org It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. usp.org
Research on the synthesis of calcium aluminate phases has demonstrated the utility of DLS in characterizing the particle size at different stages. For monocalcium aluminate (CA), the particle size was found to change with calcination temperature. Starting at approximately 93 nm at 300°C, the size increased to 168 nm at 900°C, then decreased to 49 nm at 1000°C, and finally increased significantly to 467 nm at 1100°C. elsevier.es
Similarly, for tricalcium aluminate (C3A), the particle size is influenced by the calcination temperature. At 900°C, the particle size was smaller than at 300°C, which was attributed to the formation of the cubic mayenite phase. As the calcination temperature was increased to 1000°C and 1100°C, the particle size of C3A also increased. elsevier.es The average particle size of pure C3A has been observed to be around 10 μm. nih.gov For use as a filter media, tricalcium aluminate should ideally have a low content of fine particles (below 1.5–2 μm) and an average particle size of at least 8.5–10 μm, with a preference for 15–20 μm. icsoba.org
The data below illustrates the effect of calcination temperature on the particle size of monocalcium aluminate (CA) as measured by DLS.
| Compound | Calcination Temperature (°C) | Average Particle Size (nm) | Reference |
| Monocalcium Aluminate (CA) | 300 | 93 | elsevier.es |
| 900 | 168 | elsevier.es | |
| 1000 | 49 | elsevier.es | |
| 1100 | 467 | elsevier.es |
Theoretical and Computational Studies of Calcium Aluminate Systems
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations, based on Density Functional Theory (DFT), have been extensively employed to investigate the properties of various calcium aluminate compounds. DFT allows for the quantum mechanical modeling of many-body systems, providing a powerful framework for predicting material properties from fundamental principles without empirical parameters.
DFT calculations have been instrumental in determining the electronic band structure of calcium aluminate phases. These calculations consistently show that calcium aluminates are wide-band-gap insulators. The calculated band gaps for several phases, including C3A, C12A7, CA, CA2, and CA6, are all direct band gaps. researchgate.net A general trend observed is the increase of the band gap with increasing alumina (B75360) content, with the exception of the C12A7 phase. umkc.edu For instance, DFT calculations have reported a direct band gap of 4.365 eV for CaAl2O4. ias.ac.in It is a known tendency for DFT calculations to underestimate the band gap of insulating materials compared to experimental values. umkc.edu
The conduction band in these complex oxides is formed from the oxygen antibonding p states and the s states of both calcium and aluminum cations. umkc.edu In the case of mayenite (C12A7), the electronic band structure is characterized by a "cage conduction band" located near the framework conduction band, which is formed from the Ca d states. researchgate.net
Table 1: Calculated Band Gaps of Calcium Aluminate Phases
| Compound | Formula | Calculated Band Gap (eV) |
|---|---|---|
| Tricalcium aluminate | C3A | 3.74 - 5.30 researchgate.net |
| Dodecacalcium hepta-aluminate | C12A7 | 3.74 - 5.30 researchgate.net |
| Monocalcium aluminate | CA | 3.74 - 5.30 researchgate.net |
| Monocalcium dialuminate | CA2 | 3.74 - 5.30 researchgate.net |
| Monocalcium hexa-aluminate | CA6 | 3.74 - 5.30 researchgate.net |
The analysis of the partial density of states (PDOS) provides a deeper understanding of the nature of chemical bonding in calcium aluminate systems. These analyses reveal the contributions of different atomic orbitals to the electronic states. Studies have shown that the states crucial for bond formation originate primarily from oxygen atoms, followed by calcium and aluminum atoms. researchgate.net Al-O bonds are identified as playing a dominant role in determining the crystal strength. nih.gov The partially covalent nature of the Ca-O bond has a significant impact on the oxygen chemical shifts observed in NMR studies. researchgate.net
In phases like CA2 and CA6, specific oxygen sites give rise to extra bands that split off from the main valence band. umkc.edu The top of the valence band in C3A, C12A7, CA, and CA2 is primarily composed of O 2p states, while the bottom of the conduction band is a mix of Ca 3d and Al 3s states.
DFT calculations can be used to model the chemical reactivity of calcium aluminates by identifying the most probable sites for electrophilic and nucleophilic attacks. Such studies have indicated that, in general, the oxygen atoms in the calcium aluminate framework are prone to electrophilic attack, while the calcium atoms are susceptible to nucleophilic attack. researchgate.net The reactivity for CaO adsorption is primarily contributed by the O and Ca atoms of the calcium aluminates, which is related to the degree of freedom of the oxygen atoms in the crystal structure. nih.gov Quantum chemical principles derived from DFT can be used to predict the reactivity of molecules towards electrophilic and nucleophilic attacks. abu.edu.ng
First-principles DFT calculations have been shown to accurately predict the crystal structures and lattice parameters of various calcium aluminate phases. The calculated lattice parameters from these simulations are in good agreement with experimental results. researchgate.net This agreement validates the theoretical models and allows for the confident prediction of structural properties for both known and hypothetical calcium aluminate compounds.
Table 2: DFT-Calculated Lattice Parameters for Various Calcium Aluminate Phases
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|---|
| C3A | 3CaO·Al2O3 | Cubic | Pa3 | 15.391 | 15.391 | 15.391 | 90 | 90 | 90 |
| C12A7 | 12CaO·7Al2O3 | Cubic | I-43d | 12.001 | 12.001 | 12.001 | 90 | 90 | 90 |
| CA | CaO·Al2O3 | Monoclinic | P21/n | 12.963 | 8.693 | 5.492 | 90 | 106.307 | 90 |
| CA2 | CaO·2Al2O3 | Monoclinic | C2/c | 12.105 | 12.104 | 10.376 | 90 | 89.998 | 90 |
Data sourced from umkc.edu
The thermodynamic stability of calcium aluminate compounds can be assessed through the calculation of their cohesive and formation energies. bragitoff.com The cohesive energy is a measure of the strength of the bonds holding the atoms together in the solid state, while the formation energy indicates the energy change when a compound is formed from its constituent elements. bragitoff.com DFT calculations have provided values for these energies for a range of calcium aluminate phases.
The cohesive energy for ten different phases within the Ca-Al-O system has been found to range from 5.90 eV/atom to 6.31 eV/atom. researchgate.net The formation energy for these same phases ranges from -14.42 eV/atom to -5.51 eV/atom. researchgate.net For instance, Ca4Al6O13 has a more negative cohesive energy and formation enthalpy than Ca3Al2O6 and Ca12Al14O33. nih.gov The negative values for formation energy indicate that these compounds are thermodynamically stable. nih.govresearchgate.net
Table 3: Calculated Cohesive and Formation Energies for Selected Calcium Aluminate Phases
| Phase | Cohesive Energy (eV/atom) | Formation Energy (eV/atom) |
|---|---|---|
| Ca-Al-O System (range) | 5.90 - 6.31 researchgate.net | -14.42 - -5.51 researchgate.net |
| Ca3Al2O6 | Higher than Ca4Al6O13 nih.gov | Less negative than Ca4Al6O13 nih.gov |
| Ca12Al14O33 | Higher than Ca4Al6O13 nih.gov | Less negative than Ca4Al6O13 nih.gov |
DFT calculations are a reliable method for determining the elastic properties of materials, including the bulk modulus, shear modulus, and Young's modulus. These properties are crucial for understanding the mechanical behavior of calcium aluminates. The elastic stiffness coefficients (Cij) are first calculated, and from these, the polycrystalline mechanical properties are derived using approximations such as the Voight–Reuss–Hill (VRH) scheme. umkc.edu
For several calcium aluminate phases (C3A, C12A7, CA_low, CA6, C2A, C4A3), the following ranges for elastic properties have been calculated:
Bulk Modulus: 79.37 GPa to 197.25 GPa researchgate.net
Shear Modulus: 42.11 GPa to 102.81 GPa researchgate.net
Young's Modulus: 107.33 GPa to 262.78 GPa researchgate.net
For example, the calculated Young's modulus for C3A has been found to be 138.7 GPa, which is in good agreement with values obtained from nano-indentation experiments. umkc.edu
Table 4: Calculated Elastic Properties of Selected Calcium Aluminate Phases
| Compound | Bulk Modulus (GPa) | Shear Modulus (GPa) | Young's Modulus (GPa) | Poisson's Ratio |
|---|---|---|---|---|
| C3A | 79.37 - 197.25 researchgate.net | 42.11 - 102.81 researchgate.net | 107.33 - 262.78 researchgate.net | 0.25 - 0.28 researchgate.net |
| C12A7 | 79.37 - 197.25 researchgate.net | 42.11 - 102.81 researchgate.net | 107.33 - 262.78 researchgate.net | 0.25 - 0.28 researchgate.net |
| CA_low | 79.37 - 197.25 researchgate.net | 42.11 - 102.81 researchgate.net | 107.33 - 262.78 researchgate.net | 0.25 - 0.28 researchgate.net |
| CA6 | 79.37 - 197.25 researchgate.net | 42.11 - 102.81 researchgate.net | 107.33 - 262.78 researchgate.net | 0.25 - 0.28 researchgate.net |
| C2A | 79.37 - 197.25 researchgate.net | 42.11 - 102.81 researchgate.net | 107.33 - 262.78 researchgate.net | 0.25 - 0.28 researchgate.net |
Computational Approaches to Hydration Mechanisms
Computational modeling has become an indispensable tool for elucidating the complex hydration mechanisms of calcium aluminate systems at an atomic and molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone, offering a deeper understanding of the processes governing the transformation of anhydrous calcium aluminates into their hydrated forms.
Modeling Hydrate (B1144303) Formation and Phase Evolution
The hydration of calcium aluminate cement (CAC) is a highly temperature-dependent process that leads to the formation of various metastable and stable hydrate phases, significantly influencing the material's properties. tandfonline.comtudublin.ie Computational models are employed to simulate the nucleation and growth of these hydrates, providing a virtual window into the phase evolution during hydration.
Molecular dynamics (MD) simulations are a key technique used to model the initial stages of hydration. nih.gov These simulations can track the interactions between water molecules and the surfaces of anhydrous calcium aluminate phases like monocalcium aluminate (CA). researchgate.netwikipedia.org For instance, simulations can reveal how water molecules coordinate with surface ions, leading to their dissolution and the subsequent precipitation of initial hydrate phases. nih.gov
Thermodynamic modeling is another powerful computational approach that can predict the stable and metastable hydrate phases that form under different conditions. emerald.commdpi.com By minimizing the Gibbs free energy of the system, these models can forecast the phase assemblage at various stages of hydration. tudublin.ie For example, at temperatures below 15°C, monocalcium aluminate decahydrate (B1171855) (CAH10) is the primary metastable product, while at slightly higher temperatures, dicalcium aluminate octahydrate (C2AH8) and alumina gel may form. tudublin.ie Eventually, these metastable phases convert to the stable cubic tricalcium aluminate hexahydrate (C3AH6) and gibbsite (AH3). tudublin.ie
Kinetic modeling complements thermodynamic predictions by describing the rate at which these phase transformations occur. capes.gov.br The hydration kinetics of CAC can be complex, often requiring models that incorporate multiple mechanisms such as nucleation, growth, chemical reaction, and mass transfer to accurately describe the process. tandfonline.com
The table below summarizes the key hydrate phases in calcium aluminate systems and the typical temperatures at which they form.
| Hydrate Phase | Chemical Formula | Typical Formation Temperature | Stability |
| Monocalcium aluminate decahydrate | CAH10 | < 15°C | Metastable |
| Dicalcium aluminate octahydrate | C2AH8 | ~21-40°C | Metastable |
| Tricalcium aluminate hexahydrate | C3AH6 | Higher temperatures | Stable |
| Gibbsite | AH3 | Higher temperatures | Stable |
Investigation of Interlayer Interactions in Hydrated Phases
Several hydrated calcium aluminate phases possess layered structures, and understanding the interactions within their interlayers is crucial for predicting their properties. mdpi.com Calcium aluminate-layered double hydroxides (CaAl-LDHs) are a prominent example, consisting of positively charged main layers and interlayer spaces that accommodate anions and water molecules to maintain electrical neutrality. mdpi.com
Molecular dynamics simulations are particularly well-suited for investigating these interlayer interactions. tandfonline.com These simulations can model the arrangement and dynamics of water molecules and anions within the LDH interlayer, providing insights into the hydrogen-bonding network that stabilizes the structure. tandfonline.comacs.org The interactions between the intercalated species and the hydroxyl groups of the LDH layers are primarily governed by electrostatic forces and hydrogen bonds. tandfonline.com
The interlayer distance in CaAl-LDHs can vary depending on the nature of the intercalated anions and the water content. mdpi.comacs.org Computational models can predict these distances and explore how they are influenced by different guest species. mdpi.com First-principles calculations, such as those based on density functional theory (DFT), can provide a detailed understanding of the electronic structure and bonding within the interlayer, complementing the dynamic information obtained from MD simulations. acs.orgrsc.org These studies have shown that the stability of the LDH structure is highly dependent on its hydration state. acs.org
Thermodynamic and Kinetic Modeling of Phase Formation
Thermodynamic and kinetic modeling are essential for predicting the long-term behavior and performance of calcium aluminate-based materials. These models provide a framework for understanding phase stability and the rates of reactions that govern the evolution of the material's microstructure.
Thermodynamic modeling, often utilizing the CALPHAD (CALculation of PHAse Diagrams) methodology, allows for the prediction of phase equilibria in multicomponent systems. researchgate.net By developing thermodynamic databases for the CaO-Al2O3-H2O system, researchers can calculate phase diagrams that show the stable hydrate assemblages under various conditions of temperature, pressure, and composition. researchgate.netresearchgate.net These models are invaluable for predicting the final products of hydration and any potential phase conversions that might occur over time. emerald.com Thermodynamic models have been successfully applied to various cementitious systems, including those containing calcium aluminates. tudublin.ie
The accuracy of thermodynamic predictions relies on comprehensive and accurate thermodynamic databases. mdpi.com The CEMDATA database is a widely used resource for modeling cementitious systems. tudublin.ie Geochemical codes like GEMS (Gibbs Free Energy Minimization Software) can be coupled with these databases to simulate the phase assemblages of hydrates and anhydrates based on the chemical composition of the cement. mdpi.comresearchgate.net
While thermodynamics predicts the equilibrium state, kinetic modeling addresses the pathways and rates to reach that equilibrium. The formation of calcium aluminates during the manufacturing process, for example, can be studied using kinetic models that describe the rates of solid-state reactions at high temperatures. These models often consider factors such as diffusion and nucleation and growth mechanisms.
During hydration, kinetic models are used to describe the dissolution rates of the anhydrous phases and the precipitation rates of the hydrate products. emerald.comcapes.gov.br These models can be informed by experimental data from techniques like quantitative X-ray diffraction (QXRD) and calorimetry. capes.gov.br A comprehensive understanding of both thermodynamics and kinetics is crucial for controlling the properties of calcium aluminate-based materials.
Advanced Computational Designs for Novel Calcium Aluminate Materials
Computational design has emerged as a powerful strategy for the development of new materials with tailored properties. In the context of calcium aluminates, these approaches are being used to design novel cementitious materials with enhanced performance characteristics.
High-throughput screening, guided by computational thermodynamics, can be used to rapidly evaluate a large number of potential compositions to identify promising candidates for specific applications. researchgate.net By combining thermodynamic calculations with machine learning algorithms, researchers can predict the properties of new calcium aluminate formulations without the need for extensive experimental work. mdpi.com This data-driven approach can accelerate the discovery and optimization of novel materials. mdpi.com
First-principles calculations based on density functional theory (DFT) can be employed to investigate the structural, electronic, and mechanical properties of different calcium aluminate phases at the atomic level. nih.govresearchgate.net This fundamental understanding can guide the design of materials with desired properties, such as improved strength or durability. For instance, DFT calculations can predict the lattice parameters and elastic properties of various calcium aluminate compounds. researchgate.net
The design of novel porous calcium aluminate nanocomposites is another area where computational modeling can play a significant role. ethernet.edu.et By simulating the formation of porous structures and their transport properties, researchers can design materials with specific permeability and adsorption characteristics for applications in fields such as chemical engineering and biomedical engineering. ethernet.edu.et
The integration of computational modeling with experimental validation offers a powerful paradigm for the design and development of the next generation of calcium aluminate materials with advanced functionalities.
Chemical Reactivity and Mechanistic Investigations
Hydration Chemistry of Calcium Aluminates
The reaction of calcium aluminate with water initiates a sequence of chemical changes that are fundamental to its hardening and strength development. The primary hydraulic mineral in many calcium aluminate cements is monocalcium aluminate (CA). The hydration process can be broadly categorized into three stages: dissolution, nucleation (or dormant period), and precipitation.
Initially, upon contact with water, the anhydrous calcium aluminate grains dissolve, releasing calcium and aluminate ions into the solution. azom.com This dissolution leads to an increase in pH and electrical conductivity until the solution becomes supersaturated with respect to various hydrated species. azom.com The initial hydration reaction is exothermic and can be monitored using calorimetric techniques. azom.com Following this initial dissolution, there is a dormant or nucleation period where the supersaturated state is maintained before significant precipitation occurs. azom.com The final stage involves the substantial precipitation and growth of hydrate (B1144303) species, leading to a decrease in the concentration of ions in the solution. azom.com
The hydration of calcium aluminates results in the formation of several calcium aluminate hydrates, which can be broadly classified as metastable and stable phases. azom.comresearchgate.net The specific phases that form are highly dependent on factors such as temperature and curing time. azom.comresearchgate.net
At lower temperatures, the hydration of calcium aluminates initially leads to the formation of metastable hexagonal platelet-like hydrates. azom.com These include monocalcium aluminate decahydrate (B1171855) (CAH10) and dicalcium aluminate octahydrate (C2AH8). azom.comnih.gov
CAH10 (Monocalcium aluminate decahydrate): This hydrate typically forms at temperatures below 20°C. azom.comazom.com It is characterized by a weakly crystallized structure, which can make its analysis by X-ray diffraction challenging. azom.com When heated, CAH10 dehydrates between 120°C and 130°C. azom.com
C2AH8 (Dicalcium aluminate octahydrate): This metastable hydrate forms in the intermediate temperature range of 21°C to 30°C. azom.comazom.com Similar to CAH10, it precipitates as thin hexagonal platelets. azom.com Its dehydration occurs at a higher temperature range, between 210°C and 230°C. azom.com
These metastable phases are temporary and will eventually convert to more stable forms over time or at higher temperatures. azom.comresearchgate.net
The thermodynamically stable hydration products are tricalcium aluminate hexahydrate (C3AH6) and aluminum hydroxide (B78521) (AH3). azom.comnih.gov
C3AH6 (Tricalcium aluminate hexahydrate): Also known as hydrogarnet, this is the most stable of all calcium aluminate hydrates. azom.comazom.com It has a cubic crystal structure and forms at higher ambient temperatures. azom.com Unlike the metastable hydrates, C3AH6 does not transform into other hydrates. azom.com Its dehydration begins between 300°C and 350°C. azom.com
AH3 (Aluminum hydroxide): Often forming as crystalline gibbsite, AH3 precipitates alongside the calcium aluminate hydrates, particularly at intermediate and higher temperatures. azom.com
The transformation from metastable to stable hydrates is a critical process known as "conversion." azom.com This conversion is initiated by the nucleation of C3AH6 in the solution. azom.com The conversion process is accompanied by a reduction in solid volume and an increase in porosity, which can lead to a decrease in mechanical strength. azom.comnih.gov Specifically, the conversion of CAH10 to C3AH6 results in a 52.5% volume reduction, and the conversion of C2AH8 to C3AH6 leads to a 33.7% reduction. azom.com
| Hydrate | Chemical Formula | Crystal System | Stability | Formation Temperature | Dehydration Temperature (°C) |
|---|---|---|---|---|---|
| Monocalcium aluminate decahydrate | CAH10 | Hexagonal | Metastable | Below 20°C azom.comazom.com | 120-130 azom.com |
| Dicalcium aluminate octahydrate | C2AH8 | Hexagonal | Metastable | 21°C - 30°C azom.comazom.com | 210-230 azom.com |
| Tricalcium aluminate hexahydrate | C3AH6 | Cubic | Stable | Higher temperatures azom.comazom.com | 300-360 azom.com |
| Aluminum hydroxide (Gibbsite) | AH3 | Monoclinic | Stable | Intermediate and higher temperatures azom.com | 210-300 azom.com |
Temperature is a critical factor that dictates the hydration pathways of calcium aluminates and the rate of conversion from metastable to stable hydrates. azom.combohrium.com The type of hydrate formed is directly dependent on the ambient temperature during hydration. azom.com
At low temperatures, specifically below 15-20°C, the primary hydration product is the metastable CAH10. azom.comnih.gov As the temperature increases into the 21°C to 30°C range, C2AH8 becomes the predominant metastable hydrate. azom.comazom.com At even higher temperatures, around 40°C, the formation of the stable hydrates C3AH6 and AH3 is favored. nih.govresearchgate.net
Elevated temperatures accelerate the conversion of the lower-density metastable phases (CAH10 and C2AH8) to the higher-density stable phase (C3AH6). nih.govbohrium.com This accelerated conversion can have significant consequences for the material's properties, leading to increased porosity and a corresponding decrease in compressive strength. nih.gov The self-heating of large volumes of calcium aluminate cement during the initial exothermic hydration can be sufficient to initiate this transformation. bohrium.com
The influence of curing temperature on the hydration products can be summarized as follows:
5°C: Primarily forms CAH10. researchgate.net
20°C: A mixture of CAH10 and C2AH8 is formed. researchgate.net
40°C: The stable hydrates C3AH6 and AH3 are the main products. researchgate.net
The hydraulic reactivity of different calcium aluminate phases varies, with the reactivity generally increasing with the calcium content of the phase. almatis.comresearchgate.net Consequently, monocalcium aluminate (CA) exhibits higher reactivity than dicalcium aluminate (CA2). almatis.comresearchgate.net In fact, CA2 is known to be weakly hydraulic and was historically considered to be almost inert. almatis.comresearchgate.net
However, more recent investigations have shown that CA2 does contribute to the hydration process, albeit at a much slower rate than CA. almatis.com The hydration of CA is characterized by a rapid dissolution once the main reaction begins. almatis.com In contrast, the hydration of CA2 is a very slow and lengthy process. almatis.com
Studies combining heat flow calorimetry and in-situ X-ray diffraction have revealed that the hydration of CA2 begins as soon as the hydration rate of CA reaches its maximum. almatis.comresearchgate.net While the initial hydration reaction (within the first few hours) is dominated by the hydration of CA, the contribution of CA2 becomes more significant after about 10 hours. almatis.com Therefore, the presence of CA2 has a pronounced influence on the later stages of hydration. almatis.com
| Calcium Aluminate Phase | Reactivity | Hydration Characteristics | Contribution to Hydration |
|---|---|---|---|
| Monocalcium aluminate (CA) | High almatis.comresearchgate.net | Rapid dissolution and reaction almatis.com | Dominates early-stage hydration (first ~10 hours) almatis.com |
| Dicalcium aluminate (CA2) | Low/Weak almatis.comresearchgate.net | Slow and lengthy reaction almatis.com | Contributes significantly after ~10 hours almatis.com |
The fineness of the calcium aluminate particles, or their specific surface area, has a significant impact on the rate and degree of hydration. almatis.comresearchgate.net Decreasing the particle size of CA, thereby increasing its fineness, leads to an increase in both the rate and the degree of hydration. researchgate.net
Finer particles provide a larger surface area for the reaction with water to occur, which can accelerate the dissolution process. researchgate.net Furthermore, a higher specific surface area can enhance heterogeneous nucleation by providing more sites for the precipitation of hydrates. researchgate.net This can reduce the energy barrier for stable nuclei formation, leading to a shorter dormant period and an earlier onset of the main hydration reaction. researchgate.net Research has shown that the reactivity of CA can be increased by its fineness, which in turn influences the early hydration of calcium aluminate cements. almatis.comresearchgate.net
Dissolution and Precipitation Processes during Hydration
The hydration of aluminum calcium oxide, the primary component of calcium aluminate cement (CAC), is fundamentally a process of dissolution and precipitation. When anhydrous calcium aluminate phases come into contact with water, they begin to dissolve, releasing calcium (Ca²⁺) and aluminate ions (Al(OH)₄⁻) into the solution. ekb.egresearchgate.net This initial stage is an exothermic reaction that leads to an increase in the pH and electrical conductivity of the aqueous solution until it becomes supersaturated with these ionic species. researchgate.net
The principal anhydrous phase in many common CACs is monocalcium aluminate (CA). Its dissolution can be represented as: CaAl₂O₄ + 4H₂O → Ca²⁺(aq) + 2Al(OH)₄⁻(aq) researchgate.net
Following the dissolution and a dormant nucleation period where the solution remains supersaturated, the precipitation of crystalline calcium aluminate hydrates occurs. researchgate.netnih.gov The specific phases that precipitate are highly dependent on the temperature. nih.gov
Below 20°C: The primary metastable hydrate formed is decacalcium aluminate hydrate (CAH₁₀). Amorphous alumina (B75360) gel (AH₃) may also precipitate. researchgate.netnih.gov
Between 21°C and 35°C: Dicalcium aluminate octahydrate (C₂AH₈) coexists with both amorphous and crystalline gibbsite (AH₃). nih.gov
Above 35°C: The thermodynamically stable cubic hydrate, tricalcium aluminate hexahydrate (C₃AH₆), is the predominant phase formed, along with crystalline gibbsite (AH₃). researchgate.netnih.gov
This precipitation process causes a significant decrease in the concentration of ions in the solution, which in turn drives the further dissolution of any remaining anhydrous grains to re-establish supersaturation. researchgate.net This cycle continues until the anhydrous material is consumed. researchgate.netunav.edu
The metastable hydrates CAH₁₀ and C₂AH₈ will eventually convert to the stable C₃AH₆ and gibbsite over time, a process accelerated by higher temperatures. researchgate.netresearchgate.net This conversion is critical as it involves changes in hydrate volume and porosity, which can impact the material's mechanical properties. researchgate.netunav.edu
| Temperature Range | Primary Hydrate(s) Formed | Thermodynamic Stability |
|---|---|---|
| < 20°C | CAH₁₀, AH₃ (gel) | Metastable |
| 21°C - 35°C | C₂AH₈, AH₃ (crystalline/gel) | Metastable |
| > 35°C | C₃AH₆, AH₃ (crystalline) | Stable |
Interactions with External Chemical Environments
Resistance to Sulfate (B86663) Attack and Chemical Aggression
Calcium aluminate cements exhibit excellent resistance to chemical sulfate attack, a significant advantage over Portland cement. nih.govnih.gov This superior performance is attributed to several key chemical factors:
Absence of Calcium Hydroxide (Portlandite): The hydration of calcium aluminates does not produce calcium hydroxide (Ca(OH)₂), which is a primary reactant in the sulfate attack of Portland cement. nih.govmdpi.com In Portland cement, Ca(OH)₂ reacts with sulfates to form gypsum, which then reacts with tricalcium aluminate to form expansive ettringite, leading to cracking and degradation.
Protective Alumina Gel Formation: In acidic environments, including those created by sulfuric acid, the reaction with calcium aluminate hydrates produces a hydrous alumina gel (Al(OH)₃). nih.govmdpi.com This gel is insoluble at pH levels above approximately 3.5 and can block the pores of the concrete, creating a protective barrier that slows the ingress of aggressive chemical species. mdpi.com
Low Reactivity of Hydrates: The primary hydrate phases, particularly CAH₁₀, have a low reactivity with sulfate ions. nih.gov This inherent stability prevents the formation of expansive sulfate-containing phases like ettringite.
Comparative studies have demonstrated a strong correlation between the tricalcium aluminate (C₃A) content in cement and the severity of sulfate degradation. Materials with high C₃A content, like some types of Portland cement, experience significant damage, whereas calcium aluminate and calcium sulfoaluminate cements with little to no C₃A remain largely unaffected even after prolonged exposure to highly sulfated solutions. researchgate.netresearchgate.netmdpi.com
| Factor | Calcium Aluminate Cement (CAC) | Ordinary Portland Cement (OPC) |
|---|---|---|
| Presence of Ca(OH)₂ | Absent | Present, highly susceptible |
| Reaction Byproduct | Protective alumina gel (Al(OH)₃) | Expansive ettringite and gypsum |
| Hydrate Reactivity with Sulfates | Low | High (especially C₃A) |
| Overall Resistance | High | Low to moderate (depends on C₃A content) |
Reaction with Acids and Alkalies
Calcium aluminate cement offers good resistance to mild acids and alkalis. mdpi.com Its performance in acidic conditions is notably superior to that of Portland cement. The key to its acid resistance is the absence of calcium hydroxide in the hydrated matrix. mdpi.com When attacked by sulfuric acid, for instance, Portland cement concrete degrades rapidly due to the reaction between the acid and calcium hydroxide. In contrast, the attack on calcium aluminate hydrates produces an insoluble alumina gel that, as mentioned previously, forms a protective layer, slowing the rate of degradation. mdpi.com
However, the material is still susceptible to decomposition by strong acids. The specific reactions involve the breakdown of the calcium aluminate hydrate phases and the formation of corresponding calcium and aluminum salts. For example, citric acid attack can lead to the formation of calcium citrate (B86180) salt. The resistance is generally a function of the acid's ability to dissolve the protective alumina gel; once the gel is removed, deterioration can proceed. mdpi.com
In alkaline environments, the behavior of calcium aluminate cement can be more complex. While generally resistant, it can be susceptible to alkali-silica reaction (ASR) under specific conditions, such as exposure to concentrated solutions of sodium and potassium acetates or sodium chloride, which are found in deicing salts. This reaction can occur even in the absence of the calcium hydroxide typical of Portland cement systems, indicating a different reaction pathway.
Carbonation Process and its Impact on Material Behavior
Carbonation is a chemical reaction between the hydrated phases of the cement and atmospheric carbon dioxide (CO₂). In calcium aluminate systems, the calcium aluminate hydrates react with CO₂ to form calcium carbonate and hydrated alumina (alumina gel). The primary reaction can be summarized as:
Ca-Aluminate-Hydrates + CO₂ → CaCO₃ + Al₂O₃·nH₂O (hydrated alumina)
The specific polymorphs of calcium carbonate that form can include vaterite, aragonite, and the more stable calcite. Initially, the reaction may form an intermediate compound, monocarboaluminate (3CaO·Al₂O₃·CaCO₃·11H₂O), which subsequently decomposes into calcium carbonate and alumina.
The impact of carbonation on the material's properties can be positive. The formation of calcium carbonate and alumina gel can fill pores within the cement matrix. This pore-filling effect generally leads to a reduction in porosity and an increase in compressive strength. Studies have shown that accelerated carbonation can effectively convert metastable hydrates (like CAH₁₀) into stable phases without the increase in porosity and loss of strength typically associated with thermal conversion. This suggests carbonation can be a method to enhance the durability and volumetric stability of calcium aluminate cement-based materials.
Reactivity with Other Cementitious and Additive Components (e.g., Blast Furnace Slag, Chitosan)
Blast Furnace Slag: When ground granulated blast furnace slag (GGBS) is blended with calcium aluminate cement, it actively participates in the hydration reactions. The addition of slag can inhibit the detrimental conversion process of metastable hydrates by reacting with them to form the stable crystalline phase strätlingite (C₂ASH₈ or 2CaO·Al₂O₃·SiO₂·8H₂O). This reaction consumes the C₂AH₈ that would otherwise convert to C₃AH₆, thereby preventing the associated strength loss.
Chitosan (B1678972): The reactivity of chitosan with calcium aluminate cement has been explored primarily in biomedical applications, such as bone cements, rather than in conventional construction materials. nih.govresearchgate.net In these contexts, chitosan is part of a complex system where its setting mechanism can involve a sol-gel transition and bonding between the polymer's functional groups and the cement particle surfaces. researchgate.net
Mechanistic Studies of Chemical Reactions in Solid-State Synthesis
The synthesis of this compound compounds is achieved through high-temperature solid-state reactions between calcium-rich and alumina-rich raw materials, such as calcium carbonate (CaCO₃) and aluminum oxide (Al₂O₃). The process is governed by diffusion-controlled mechanisms and involves the formation of several intermediate phases before the final desired compound is obtained.
The synthesis pathway typically begins with the thermal decomposition of calcium carbonate to form highly reactive calcium oxide (CaO) at temperatures between 635-865°C. CaCO₃ → CaO + CO₂
Subsequently, the CaO begins to react with Al₂O₃ at the points of contact between the particles. The formation of various calcium aluminate phases is temperature-dependent and proceeds through a series of reactions. Thermodynamic studies suggest that phases rich in the more mobile reactant (Ca²⁺) form first at the interface. For instance, in the formation of mayenite (C₁₂A₇), phases like C₃A and C₅A₃ may crystallize first, which then react further as the temperature increases. The general sequence often involves the formation of calcium-rich phases first, followed by reaction with further alumina to form more alumina-rich compounds.
| Reaction Step | Equation | Approximate Temperature | Notes |
|---|---|---|---|
| Decomposition | CaCO₃ → CaO + Al₂O₃ | 635-865°C | Formation of reactive calcia. |
| Initial Formation | CaO + Al₂O₃ → CaAl₂O₄ (CA) | ~900-1200°C | Formation of monocalcium aluminate. |
| Intermediate Formation | CA + CaO → C₁₂A₇, C₃A etc. | > 950°C | Formation of other aluminates via diffusion. |
| Final Phase Formation | Intermediate Phases + CaO/Al₂O₃ → Final Product | 1200-1500°C | Depends on target stoichiometry. |
The diffusion of Ca²⁺ ions into the alumina network is considered a crucial rate-controlling step in the growth of the calcium aluminate product layers. The presence of other oxides, such as SiO₂, can influence the reaction pathways by forming intermediate silicate (B1173343) phases (e.g., Ca₂SiO₄), which can accelerate the diffusion of CaO and Al₂O₃, thereby promoting the formation of the desired calcium aluminate phases.
Diffusion-Controlled Processes
The formation of various this compound compounds through solid-state reactions between calcium oxide (CaO) and aluminum oxide (Al₂O₃) is fundamentally governed by diffusion-controlled processes. mdpi.com The kinetics of these reactions are contingent upon the mobility of constituent ions, including both anions and cations. mdpi.com This ionic mobility can be constrained by factors such as lattice defects and microstructural voids within the reacting materials. mdpi.com A characteristic feature of these reactions is the progressive growth of a product phase at the interface between the reactants. This newly formed layer acts as a barrier, separating the initial CaO and Al₂O₃ phases, which consequently leads to a decrease in the reaction rate over time as the diffusion path length for the reacting species increases. mdpi.com
The study of these diffusion phenomena is critical for understanding the synthesis and behavior of calcium aluminates. The Ginstling and Brounshtein model, which describes reactions controlled by diffusion through a continuous product layer, has been successfully applied to describe the formation kinetics of monocalcium aluminate (CaAl₂O₄). rsc.org The activation energy for this specific reaction was determined to be 205±10 kJ mol⁻¹. rsc.org
Quantitative analysis of these processes involves the determination of diffusion coefficients. Studies on CaO-Al₂O₃-SiO₂ slag systems have provided valuable data on the diffusivity of calcium ions, which is a key component in the formation of calcium aluminates. mdpi.com For instance, in a slag composed of approximately 40 wt% SiO₂, 40 wt% CaO, and 20 wt% Al₂O₃, the diffusion coefficient for calcium has been measured in the range of 10⁻⁷–10⁻⁶ cm²/s at temperatures between 1350–1550 °C. mdpi.com The rate-limiting step for the dissolution of calcium aluminate inclusions in steelmaking slags at high temperatures (1550 °C and 1600 °C) has been identified as mass transfer in the slag, a diffusion-dependent process. researchgate.net The diffusion coefficients calculated for these systems were found to be inversely proportional to the viscosity of the slag. researchgate.net
Table 1: Diffusion Coefficients of Calcium in CaO-Al₂O₃-SiO₂ Systems
This table presents experimentally determined diffusion coefficients for calcium in various slag compositions at high temperatures, illustrating the quantitative aspect of diffusion-controlled processes.
| Slag Composition (wt%) | Temperature (°C) | Diffusion Coefficient (cm²/s) |
| ~40% SiO₂, ~40% CaO, ~20% Al₂O₃ | 1500 | 1.34 x 10⁻⁶ |
| ~40% SiO₂, ~40% CaO, ~20% Al₂O₃ | 1500 | 2.6 x 10⁻⁶ |
| 65% SiO₂, 20% CaO, 15% Al₂O₃ | 1500 | 3.3 x 10⁻⁷ |
| 60% SiO₂, 20% CaO, 20% Al₂O₃ | 1500 | 3.66 x 10⁻⁷ |
| 56% SiO₂, 21% CaO, 23% Al₂O₃ | 1500 | 5.7 x 10⁻⁶ |
| 8% SiO₂, 50% CaO, 42% Al₂O₃ | 1500-1600 | ~10⁻⁴ |
Data sourced from multiple studies on slag chemistry and diffusion phenomena. mdpi.com
Phase Growth and Interface Reactions
The reaction between calcium oxide and aluminum oxide is not a simple, single-step process but involves a complex sequence of phase growth and interface reactions, leading to the formation of several stable calcium aluminate compounds. researchgate.net The specific phases that form and the sequence of their appearance are highly dependent on factors such as temperature, reaction time, and atmospheric conditions. mdpi.com
In-situ kinetic investigations have elucidated the typical progression of phase formation. For instance, in one experimental setup, the formation of monocalcium aluminate (CA) was observed starting at 980 °C, followed by tricalcium aluminate (C₃A) at 1025 °C. mdpi.com As the temperature and time increased, dodecacalcium hepta-aluminate (C₁₂A₇) began to form at 1180 °C. mdpi.com The formation of these phases occurs at the expense of the initial CaO and Al₂O₃ reactants. mdpi.com Intermediate phases often play a crucial role; for example, C₁₂A₇ can react with remaining CaO at higher temperatures to form C₃A. researchgate.net Similarly, both C₃A and C₁₂A₇ have been identified as intermediate phases during the formation of CaAl₂O₄. rsc.org
Table 2: Observed Formation Temperatures of Calcium Aluminate Phases
This table summarizes the initial formation temperatures for various calcium aluminate phases as observed under specific experimental conditions, highlighting the temperature-dependent nature of phase growth.
| Calcium Aluminate Phase | Formation Temperature (°C) | Experimental Conditions |
| Tricalcium aluminate (C₃A) | 1025 | Standard atmosphere |
| Tricalcium aluminate (C₃A) | 785 | Reduced CaCO₃ particle size |
| Tricalcium aluminate (C₃A) | 925 | Dry atmosphere |
| Monocalcium aluminate (CA) | 980 | Standard atmosphere |
| Monocalcium aluminate (CA) | 915 | Reduced CaCO₃ particle size |
| Dodecacalcium hepta-aluminate (C₁₂A₇) | 1180 | Standard atmosphere |
| Dodecacalcium hepta-aluminate (C₁₂A₇) | 1000 | Reduced CaCO₃ particle size |
Data derived from in-situ kinetic studies. mdpi.com
Interface reactions are central to the growth of these new phases. As the reaction proceeds, distinct product layers form at the interface between reactants. researchgate.net In aluminum matrix composites, for example, alumina particles have been observed to be covered with a layer of monocalcium aluminate. researchgate.net Energy-dispersive X-ray spectroscopy has revealed the distribution of CA and calcium dialuminate (CA₂) in the form of concentric layers, which is indicative of sequential phase growth at the reaction interface. researchgate.net
Studies of liquid-liquid reactions between aluminum and calcium silicate slag have shown the formation of a solid product layer on the aluminum alloy surface, consisting of calcium aluminates such as calcium dialuminate (CaAl₄O₇) and calcium hexaaluminate (CaAl₁₂O₁₉). mdpi.com The thickness of this interfacial layer is dynamic, changing with both temperature and reaction time. mdpi.com At 1550 °C, the layer thickness tends to increase over time, while at higher temperatures of 1600–1650 °C, it remains relatively constant after an initial formation period. mdpi.com
Table 3: Thickness of Interfacial Calcium Aluminate Layer in Al-Slag Reaction
This table shows the evolution of the product layer thickness at the interface between an aluminum alloy and slag at different temperatures and holding times.
| Temperature (°C) | Holding Time (min) | Layer Thickness (μm) |
| 1550 | 3 | ~6 |
| 1550 | 20 | ~20 |
| 1600 | 3 | ~7 |
| 1600 | 20 | ~6 |
| 1650 | 3 | ~4 |
| 1650 | 20 | ~5 |
Data from a study on liquid-liquid reaction phenomena. mdpi.com
The composition and structure of these interfacial layers dictate the subsequent reaction kinetics. A porous or cracked product layer may not effectively slow the reaction rate, whereas a dense, continuous layer will reinforce the diffusion-controlled nature of the process. researchgate.net
Functional Properties and Specialized Applications Research Focus
Role in Refractory and High-Temperature Materials
Calcium aluminates are critical components in the formulation of modern refractory materials, which are designed to withstand extreme temperatures, thermal shock, and corrosive environments. csacement.comcsacement.com Their utility stems from their ability to form strong, stable bonds at elevated temperatures, making them indispensable in industries such as steel, cement, and petrochemicals. csacement.comcsacement.com
A primary advantage of calcium aluminate binders is their exceptional high-temperature resistance, maintaining their mechanical properties at temperatures exceeding 1500°C. csacement.com The melting point of calcium aluminate cement is approximately 1600°C, contributing to its remarkable thermal stability. csacement.com This high refractoriness is a key reason for its extensive use in linings for furnaces and kilns. csacement.com
Research has focused on enhancing these properties through the development of new formulations. For example, novel calcium magnesium aluminate cements have been developed that improve corrosion and penetration resistance in monolithic refractories. scielo.org.za These advanced binders can also enhance the homogeneous distribution of microcrystalline spinel within the castable matrix, further increasing the material's durability. scielo.org.za The inherent properties of calcium aluminates, such as high mechanical strength and resistance to chemical attack, are fundamental to their performance in high-temperature applications. libis.be
The performance of calcium aluminate cement concrete (CACC) at elevated temperatures has been shown to be superior to that of normal strength concrete (NSC). researchgate.net Studies have demonstrated that CACC exhibits better compressive and tensile strength in the 20–800 °C range. researchgate.net
Calcium aluminate cements (CAC) are the most widely used hydraulic binders in refractory castables. jucosrefractory.comscielo.br They are favored for their rapid setting and hardening characteristics, which allow for quick installation and repair of refractory linings, minimizing downtime in industrial operations. csacement.com Upon hydration, CAC forms a network of crystallized phases that provide "green strength" for handling and subsequent processing. mdpi.com
The effectiveness of CAC as a binder is influenced by its chemical composition and the curing environment. Different phases of calcium aluminate, such as monocalcium aluminate (CA), dicalcium aluminate (CA2), and dodecacalcium hepta-aluminate (C12A7), hydrate (B1144303) at different rates and contribute differently to the strength development of the castable. researchgate.netacademie-sciences.fr For instance, the rapid reaction of CA and C12A7 with water leads to high early strength. researchgate.netacademie-sciences.fr
The addition of CAC to refractory castables containing colloidal silica (B1680970) has been studied to optimize green strength and drying properties. mdpi.com Research indicates that while an increase in CAC content can enhance cold crushing strength, it also necessitates careful control of the drying process to prevent cracking. mdpi.com The following table illustrates the effect of CAC addition on the cold crushing strength (CCS) of a colloidal silica-bonded castable.
| CAC Content (wt.%) | CCS at 20°C (MPa) | CCS at 110°C (MPa) | CCS at 1600°C (MPa) |
|---|---|---|---|
| 0 | 15 | 16 | 105 |
| 0.5 | 17 | 18 | 95 |
| 1.0 | 20 | 25 | 85 |
| 1.5 | 28 | 30 | 75 |
Data derived from experimental studies on colloidal silica-bonded castables. The values represent the general trend observed in the research. mdpi.com
The evolution of refractory technology has led to the development of low cement castables (LCC) and ultra-low cement castables (ULCC), which contain significantly less calcium aluminate cement than conventional castables. azom.com These advanced formulations utilize fine oxide powders, such as microsilica, to improve flowability and reduce water demand, resulting in lower porosity and enhanced mechanical strength. scielo.org.za
In these systems, the formation of mullite (B73837) (3Al₂O₃·2SiO₂) within the bonding matrix at high temperatures is crucial for achieving superior thermo-mechanical properties. zenodo.orgresearchgate.net Mullite is known for its excellent high-temperature strength, low thermal expansion, and high creep resistance. researchgate.netrefractorycastablecement.com The reaction between the alumina (B75360) from the calcium aluminate and aggregates, and the added silica fume, leads to the in-situ formation of a mullite network, which reinforces the castable structure. zenodo.orgresearchgate.net
The presence of mullite in the bond phase can prevent the degradation of strength at intermediate temperatures. researchgate.net Research has shown that the introduction of mullite precursors into high-alumina low cement castables can lead to improved physical and mechanical properties after firing. researchgate.netresearchgate.net The following table summarizes the properties of a low-cement castable with and without mullite-forming additives.
| Property | Standard LCC (Fired at 1500°C) | LCC with Mullite Precursor (Fired at 1500°C) |
|---|---|---|
| Bulk Density (g/cm³) | 2.85 | 2.95 |
| Apparent Porosity (%) | 18.5 | 16.0 |
| Cold Crushing Strength (MPa) | 90 | 110 |
Data synthesized from studies on the effect of mullite precursors in low cement castables. researchgate.net
Calcium aluminate-based materials are also being developed for thermal insulation applications, particularly in environments where both heat resistance and mechanical strength are required. mdpi.comkirj.ee By incorporating lightweight aggregates and creating a porous structure, the thermal conductivity of these materials can be significantly reduced. mdpi.com
Recent research has explored the use of hydrophobic silica aerogel (HSA) and fly ash cenospheres (FCS) in calcium aluminate phosphate (CaP) cement composites to improve their thermal insulating properties. mdpi.com A study on these composites demonstrated that a formulation with a specific ratio of FCS to HSA could achieve a thermal conductivity as low as 0.28 W/mK after thermal shock tests, which is significantly lower than that of water (0.6 W/mK). mdpi.com
Another study investigating calcium aluminate-based materials with different fillers, such as quartz sand and granite sand, found that the thermal conductivity could be tailored based on the composition. kirj.eeresearchgate.net The following table presents thermal conductivity data for various calcium aluminate-based composites.
| Material Composition | Thermal Conductivity (W/mK) |
|---|---|
| CaP Cement with 90/10 FCS/HSA | 0.28 - 0.35 |
| Calcium Aluminate with Quartz Sand | ~0.53 |
| Calcium Aluminate with Granite Sand | ~0.44 |
Data compiled from studies on the thermal properties of calcium aluminate-based materials. mdpi.comkirj.ee
Integration in Advanced Ceramic Systems
Beyond refractory applications, the optical properties of calcium aluminate compounds have made them candidates for use in advanced ceramic systems, particularly in the field of optical ceramics.
Calcium aluminate glasses have been found to exhibit high sensitivity to ultraviolet (UV) radiation without the need for doping with optically active components. britglass.org.ukresearchgate.net Research into the photosensitivity of these glasses has proposed a mechanism involving the presence of structural defects, such as peroxy linkages. britglass.org.uk Upon exposure to UV radiation, these linkages can dissociate, leading to the formation of paramagnetic centers, which in turn cause coloring of the glass. britglass.org.uk
In the realm of infrared (IR) transmission, calcium aluminate glasses are recognized as good transmitters of infrared energy. nist.gov Studies have shown that these glasses can transmit light out to wavelengths of 6 microns. nist.gov The composition of the glass, including the ratio of calcium oxide to aluminum oxide and the presence of other oxides like barium oxide or magnesium oxide, can be adjusted to optimize the transmission properties. nist.gov However, a common characteristic of calcium aluminate glasses is a water absorption band at 2.9 to 3.0 microns, which can be mitigated to some extent through specific melt treatments. nist.gov
The development of glass-ceramics based on calcium aluminate is also an active area of research to produce materials with superior mechanical properties while maintaining good infrared transmission. researchgate.netresearchgate.net These materials are being investigated for applications such as infrared windows and domes that require durability in harsh environments. researchgate.net
Utilization in Specialized Cement and Construction Applications
Calcium aluminate cements (CAC), which are primarily composed of aluminum calcium oxides like monocalcium aluminate (CA), are well-known for their rapid hardening properties and high early strength gain. researchgate.netnjit.edu This characteristic makes them highly valuable for applications requiring a quick return to service, such as concrete repair, especially in cold regions where low temperatures can significantly slow the hydration of ordinary Portland cement. njit.edu
Research has shown that the rate of strength development is influenced by the specific phases present in the cement. For example, CAC containing monocalcium dialuminate (CA2) in addition to CA exhibits a more gradual increase in strength without the subsequent loss that can occur due to "conversion". bwise.kr The hydration of CA2 produces crystalline gibbsite, which helps to stabilize the cement matrix. bwise.kr The ambient temperature during curing also plays a crucial role; even small temperature differences can significantly alter the timing of the main hydration reactions and subsequent strength development. almatis.com
Studies investigating composite early strength agents have found that combinations of soluble meta-aluminate, soluble calcium salts, and other substances can accelerate the cement hydration process, significantly enhancing the early strength of concrete, particularly in low-temperature environments. google.com The use of calcium-based hardening accelerators in high-early-strength cement stimulates the hydration of aluminate and silicate (B1173343) phases, promoting the formation of ettringite and increasing early-age strength. researchgate.net The addition of materials like calcium sulfoaluminate cement has also been studied to promote strength development within the first 24 hours. mdpi.com
Calcium aluminate cements are frequently used in applications requiring high durability in aggressive environments. mdpi.com Research has demonstrated their high resistance to chemical attacks, such as from acids, and their ability to withstand extreme conditions like freeze-thaw cycles. researchgate.net CAC-based materials also show high resistance to penetration by harmful ions like sulfates and chlorides. researchgate.netmdpi.com This is partly due to the formation of an alumina gel barrier which suppresses the percolation of these ions. researchgate.net
A critical aspect of CAC durability is the phenomenon of "conversion." This process involves the transformation of metastable hexagonal calcium aluminate hydrates (like CAH₁₀) into more stable, but denser, cubic hydrates (C₃AH₆) and gibbsite (AH₃). bwise.krnjit.edu This transformation leads to an increase in porosity and a corresponding loss of strength, which is a primary concern for the long-term durability of CAC-based systems. researchgate.netnjit.edu
Significant research has been dedicated to understanding and mitigating the effects of conversion. Studies have shown that CAC formulations containing phases like CA2 can restrict this transformation, leading to more stable long-term strength. bwise.kr Other research focuses on monitoring conversion, for example, by using electrical resistivity measurements to assess the state of the hydrated cement in the field. njit.edu Understanding the kinetics of the conversion process is vital for making informed long-term design decisions when using these materials for repairs. njit.edu
Calcium aluminate cement is often used in blended systems with other cementitious materials to achieve specific performance characteristics. A common application is as an accelerator for Portland cement (PC) in products like self-leveling compounds and tile adhesives. ethz.ch
Research on PC/CAC blended systems shows that the addition of CAC shortens setting times. researchgate.net However, the interaction is complex; the monocalcium aluminate (CA) phase in CAC can prolong the hydration of PC. researchgate.nethep.com.cn The compressive strength of these blended mortars often decreases as the proportion of CAC increases. researchgate.net
Another important area of research is the combination of CAC with calcium sulfate (B86663) (C) are used for applications requiring rapid setting and shrinkage compensation. researchgate.net In these blends, the reaction between calcium aluminates and calcium sulfate leads to the formation of ettringite, which can compensate for shrinkage or even induce expansion. researchgate.net Studies have investigated the optimal mixture proportions to control this expansion over the long term. researchgate.net The use of a blended CAC-C$ accelerator in Portland cement systems for applications like 3D printing allows for greater flexibility in dosage without the risk of sulfate depletion or excessive expansion. ethz.ch
Development of Shrinkage-Compensating Binders
Calcium aluminate cement (CAC) plays a significant role in the formulation of advanced binder systems, particularly in the development of shrinkage-compensating binders. These specialized binders are designed for applications where dimensional stability is critical. The inherent properties of calcium aluminates, such as rapid setting and high early strength, are leveraged in these formulations. When combined with other cementitious materials like Portland cement and calcium sulfate, calcium aluminate cements can induce controlled expansion. This expansion counteracts the natural shrinkage that occurs as concrete and mortar dry, thus minimizing the risk of cracking. Research in this area focuses on optimizing the proportions of these components to achieve the desired level of shrinkage compensation for specific applications, including self-leveling floor screeds and tile adhesives.
Applications in Geotechnical Engineering (e.g., Oil Well Cements)
In the demanding field of geotechnical engineering, particularly in applications such as oil well cementing, calcium aluminate cements offer distinct advantages over conventional Portland cement. google.com The downhole conditions of oil and gas wells often involve high temperatures, high pressures, and exposure to corrosive substances like carbon dioxide (CO₂) and hydrogen sulfide (H₂S). google.com
Research has demonstrated that calcium aluminate-based cement systems exhibit superior resistance to CO₂-rich environments. bohrium.comresearchgate.net Novel CO₂-resistant CAC systems have been developed that show enhanced compressive strength and reduced porosity after exposure to near-supercritical CO₂ conditions. bohrium.comresearchgate.net The inherent chemistry of CAC, which does not release calcium hydroxide (B78521) upon hydration, contributes to its stability in acidic downhole environments. wikipedia.org Formulations for oil well cementing may include additives like hollow glass microspheres or rubber latex to further enhance their resistance to CO₂ corrosion and to adapt them for a range of well conditions. bohrium.comresearchgate.net Additionally, the ability of these cements to set at very low temperatures makes them suitable for deepwater drilling operations. google.com
Below is a table summarizing the performance of different cement formulations under simulated CO₂ injection well conditions.
| Cement Type | Additive | Compressive Strength (Post-CO₂ Exposure) | Porosity (Post-CO₂ Exposure) | Carbonation Resistance |
| CAC | Hollow Glass Microspheres | Enhanced | Reduced | High |
| CAC | SBR Latex | Lower than CAC with microspheres | Higher than CAC with microspheres | Moderate |
| PC | None | Degraded | Increased | Low |
This table is based on findings from studies on CO₂-resistant cement systems. bohrium.comresearchgate.net
Environmental and Recycling Initiatives
Waste Material Utilization in Calcium Aluminate Production
A significant area of research with environmental and economic benefits is the utilization of industrial waste materials in the production of calcium aluminate and related cements, such as calcium sulfoaluminate (CSA) cement. mdpi.comresearchgate.net This practice helps to reduce the consumption of natural raw materials like bauxite (B576324) and limestone and provides a sustainable outlet for industrial by-products that might otherwise be landfilled. researchgate.netemerald.com
Various industrial wastes are being investigated and used as alternative sources for the primary chemical components required for cement production, namely calcium oxide (CaO), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and iron oxide (Fe₂O₃). emerald.com
Examples of waste materials utilized include:
Slag: By-products from steelmaking can be a source of CaO. mdpi.com
Fly Ash: A residue from coal combustion, providing alumina and silica. mdpi.commdpi.com
Marble Dust Waste: A source of calcium carbonate. mdpi.comresearchgate.net
Ceramics Dust Waste: Can provide alumina and silica. mdpi.comresearchgate.net
Bauxite Residue: The waste from alumina production.
Foundry Sand: Can be recycled into cementitious materials. mdpi.com
Research has successfully demonstrated the synthesis of calcium sulfoaluminate clinker at temperatures around 1250°C using a mix of industrial wastes, resulting in cements with rapid setting times and high early strength. mdpi.comresearchgate.net
Research on Carbonation for Property Manipulation and Waste Immobilization
The reaction of calcium aluminate cement with carbon dioxide, known as carbonation, is an active and promising area of research. mdpi.com While uncontrolled carbonation can sometimes be detrimental, controlled carbonation is being explored as a tool to manipulate and enhance the properties of CAC-based materials. mdpi.com This process can lead to improvements in the mechanical properties of the cement paste. mdpi.com
Furthermore, the carbonation process is being investigated for its potential in waste immobilization. The chemical reactions involved in carbonation can help to bind and stabilize hazardous materials within the cement matrix, preventing their release into the environment. mdpi.com Thermodynamic modeling is being used to predict the changes in mineral phases during carbonation, which is crucial for understanding its effect on both mechanical performance and the immobilization of heavy metals in solid waste-based cement systems. researchgate.net Studies on wet carbonation of related cements like calcium sulfoaluminate have shown that the process leads to the formation of calcium carbonate and various gels, providing insights into the microstructural evolution and the potential for CO₂ sequestration. mdpi.com
Emerging Technologies and Novel Applications
Investigations in Additive Manufacturing (3D Printing)
Calcium aluminate cements are being investigated for their high potential in the field of additive manufacturing, also known as 3D printing, for construction applications. mdpi.comresearchgate.net The rapid hardening and high early strength characteristics of CAC are particularly advantageous for the layer-by-layer extrusion process used in 3D printing concrete. researchgate.netresearchgate.net
For a 3D printing process to be successful, the cementitious material must be extrudable, meaning it can flow through a nozzle, and buildable, meaning it can support the weight of subsequent layers without collapsing. researchgate.net Research has shown that incorporating calcium aluminate-based cements, such as calcium sulfoaluminate (CSA) cement, into ordinary Portland cement (OPC) mixes can help to rigorously control the setting time, which is crucial for printability. researchgate.net Studies have developed printable mortars with a small percentage of CSA cement mixed with OPC, achieving significant compressive strength after 28 days. researchgate.net The flash-setting capabilities of certain calcium aluminate systems can dramatically improve the buildability of 3D printed structures. researchgate.net While the number of studies in this specific area is still growing, the results indicate that CAC is a promising material for advancing 3D printing in construction. mdpi.com
Thermochemical Storage Encapsulation Studies
Research into aluminum calcium oxide composites for thermochemical energy storage (TES) has focused significantly on encapsulation strategies to enhance performance and durability. These studies aim to overcome challenges such as sintering, loss of reactivity, and poor mechanical stability that affect calcium-based thermochemical materials (TCMs) like calcium oxide (CaO) during repeated cycling.
A notable approach involves the development of hybrid macrocapsules that combine the high energy storage density of TCMs with the latent heat capacity of phase change materials (PCMs). In one such study, a novel macrocapsule was fabricated using aluminum as a core PCM, encapsulated within a shell made from dolomite, a natural precursor to CaO and magnesium oxide. bohrium.comacs.org This design not only contains the molten aluminum, preventing leakage and corrosion, but also improves the reaction activity of the calcium-based shell. bohrium.comacs.org The metallic aluminum core possesses a significantly higher thermal conductivity (224.5 W/(m·K)) compared to the CaO (9.4 W/(m·K)) and MgO (17.0 W/(m·K)) in the shell, which facilitates efficient heat transfer during charging and discharging cycles. acs.org
The performance of these modified dolomite macrocapsules shows marked improvement over conventional materials. After 20 cycles at a carbonation temperature of 650 °C, the capsules achieved an effective conversion rate of 33.43%. bohrium.comacs.org This rate is 1.48 times higher than that of standard dolomite balls and 2.4 times higher than CaO macrocapsules. bohrium.comacs.org The energy storage density reached 833.95 kJ/kg, demonstrating the potential for high-temperature TES systems. bohrium.comacs.org Kinetic analysis revealed that the activation energy for the carbonation mechanism in these modified macrocapsules was 52.21 kJ/mol, substantially lower than the 146 kJ/mol observed for pure CaO macrocapsules, indicating enhanced reactivity. acs.org
Another area of research involves coating granules of calcium-based materials with alumina (aluminum oxide, Al2O3) to improve their structural integrity and performance in moving bed reactors. Studies have utilized calcium hydroxide (Ca(OH)2) macro-granules coated with aluminum oxide nanoparticles. jsaer.comresearchgate.net This method has been shown to maintain the strength of the nanosphere coating over multiple charging and discharging cycles, achieving near 100% efficiency. jsaer.com The reversible reaction CaO + H2O ⇋ Ca(OH)2 is central to this TES system, offering high enthalpy and the ability to release stored energy at high temperatures suitable for concentrated solar power applications. jsaer.com
| Material/Method | Key Finding | Value | Reference |
|---|---|---|---|
| Dolomite-Encapsulated Aluminum Core Macrocapsule | Energy Storage Density | 833.95 kJ/kg | bohrium.comacs.org |
| Dolomite-Encapsulated Aluminum Core Macrocapsule | Effective Conversion Rate (after 20 cycles) | 33.43% | bohrium.comacs.org |
| Dolomite-Encapsulated Aluminum Core Macrocapsule | Activation Energy (Carbonation) | 52.21 kJ/mol | acs.org |
| Pure CaO Macrocapsule | Activation Energy (Carbonation) | 146 kJ/mol | acs.org |
| Alumina Nanoparticle-Coated Ca(OH)2 Granules | Charge and Discharge Efficiency | ~100% | jsaer.com |
Research into Novel Anion Electrolytes and Functional Devices (e.g., Sensors, Fuel Cells, Ion Emitters)
The unique properties of aluminum calcium oxides have prompted research into their application in various advanced functional devices.
Novel Anion Electrolytes
In the pursuit of next-generation battery technologies, researchers have developed novel electrolytes containing aluminum and calcium for rechargeable calcium metal anode batteries. One such development is a calcium tetrakis(hexafluoroisopropyloxy) aluminate salt, Ca[Al(hfip)4]2. nih.gov This aluminate-based electrolyte demonstrates superior performance compared to its boron analogue, including improved conductivity and Ca plating/stripping efficiency. A significant advantage is its enhanced oxidative stability, which is 0.5 V higher, paving the way for high-voltage calcium batteries. nih.gov
Sensors
While specific "this compound" sensors are not prominent, the constituent oxides are widely researched for sensing applications. Anodic aluminum oxide (AAO) is utilized as a dielectric material in capacitive gas sensors due to its corrosion resistance, thermal stability, and reversible adsorption properties. nih.gov Such sensors can detect ethanol gas by measuring changes in capacitance as gas molecules adsorb into the material's nanoporous structure. nih.gov Similarly, calcium oxide (CaO) has been investigated for its ability to selectively detect carbon dioxide (CO2). mdpi.com By mixing CaO with a polyethylene glycol support, a composite material can be created that absorbs CO2 linearly with the gas concentration, making it suitable for devices that monitor long-term environmental CO2 accumulation. mdpi.com
Fuel Cells
In the field of solid oxide fuel cells (SOFCs), which operate at high temperatures to produce electricity efficiently, sealing materials are critical for performance and longevity. wikipedia.org A family of glass/ceramic composites based on barium calcium aluminosilicate (B74896) has been investigated for this purpose. The glass, with a composition of 35BaO + 15CaO + 5Al2O3 + 10B2O3 + 35SiO2 (mole percentages), serves as a sealant. nasa.gov To improve its mechanical properties and reduce cracking during thermal cycling, the glass is reinforced with ceramic materials like alumina platelets or yttria-stabilized zirconia. nasa.gov This research highlights the role of calcium aluminate-containing compounds in enhancing the durability of high-temperature electrochemical devices. nasa.gov
Ion Emitters
Calcium aluminates are also integral to the development of electron and ion emitters. Barium-calcium aluminates, such as 6BaO·xCaO·2Al2O3, are used in impregnated barium-tungsten (Ba-W) cathodes, which are essential electron sources in vacuum electronic devices. mdpi.com Research has shown that adjusting the molar amount of CaO in the aluminate composition can significantly influence the emission properties of the cathode. For instance, a cathode prepared with 6BaO·2CaO·2Al2O3 aluminate achieved a maximum pulse emission current density of 28.6 A/cm² at 1050 °C. mdpi.com CaO also helps reduce the evaporation rate of the cathode at working temperatures, contributing to a longer lifetime. mdpi.com Furthermore, experimental ion emitters have been fabricated using aluminosilicates containing both aluminum and calcium to produce ion beams for applications in mass spectroscopy, accelerators, and atomic physics. cathode.com
| Device Type | Compound/Material | Function/Key Research Finding | Reference |
|---|---|---|---|
| Anion Electrolyte (Ca-ion Battery) | Calcium tetrakis(hexafluoroisopropyloxy) aluminate (Ca[Al(hfip)4]2) | Exhibits 0.5 V higher oxidative stability than boron analogue. | nih.gov |
| Sensor (Ethanol) | Anodic Aluminum Oxide (Al2O3) | Acts as a porous dielectric material for capacitive gas sensing. | nih.gov |
| Sensor (CO2) | Calcium Oxide (CaO) | Selectively absorbs CO2 in proportion to its concentration. | mdpi.com |
| Solid Oxide Fuel Cell (SOFC) | Barium calcium aluminosilicate glass | Acts as a high-temperature sealant material. | nasa.gov |
| Ion Emitter (Cathode) | Barium-calcium aluminate (6BaO·2CaO·2Al2O3) | Achieved pulse emission current density of 28.6 A/cm² at 1050 °C. | mdpi.com |
Future Research Directions and Concluding Perspectives
Advancements in Synthesis for Enhanced Material Performance and Environmental Footprint Reduction
Future research in the synthesis of aluminum calcium oxide will be heavily influenced by the twin goals of enhancing material properties and reducing the environmental impact of production. A significant area of focus is the development of eco-friendly synthesis routes that utilize industrial byproducts and waste materials. For instance, the use of steelmaking slag as a complete source of calcium oxide (CaO) and a partial replacement for alumina (B75360) (Al2O3) can eliminate the carbon dioxide emissions associated with limestone decarbonization during clinker production. trenchlesstechnology.com Similarly, the incorporation of biomass fly ash as a supplementary cementitious material in calcium sulfoaluminate cements is a promising avenue for reducing the carbon footprint. unav.edu
Novel synthesis methods are also being explored to create this compound with tailored properties. The auto-combustion method is highlighted as a simple, scalable, and energy-efficient technique for producing fine and complex inorganic materials. researchgate.net Research into solution-derived synthesis, such as the sol-gel and Pechini methods, allows for the preparation of calcium aluminate nanopowders at lower temperatures, which can lead to materials with enhanced reactivity and performance. researchgate.netrsc.org Furthermore, the use of mineralizing additives like fluoride (B91410) and boron compounds has been shown to significantly reduce the synthesis temperature of calcium aluminate phases, offering potential energy savings. researchgate.net A more futuristic approach involves harnessing concentrated solar energy for the synthesis of calcium aluminate cements, which could drastically reduce the reliance on fossil fuels in the manufacturing process. researchgate.net
These advanced synthesis techniques are expected to yield materials with superior performance characteristics. For example, nanoparticle synthesis can lead to cements with improved mechanical strength and durability, while the precise control over phase composition offered by chemical synthesis routes can result in materials optimized for specific applications, such as biomedical cements with enhanced biocompatibility. daneshyari.com
Deeper Understanding of Complex Hydration Mechanisms and Long-Term Stability
The hydration of this compound is a complex process that dictates the material's properties and long-term durability. While the fundamental stages of dissolution, nucleation, and precipitation are known, a deeper, molecular-level understanding is required to predict and control the performance of these materials over time. researchgate.netresearchgate.net Future research will likely focus on elucidating the intricate interplay between temperature, water-to-cement ratio, and the presence of additives on the formation of various hydrated phases. researchgate.net
A critical area of investigation is the "conversion" phenomenon, where metastable hexagonal hydrates (CAH10 and C2AH8) transform into the more stable but less voluminous cubic hydrate (B1144303) (C3AH6) and gibbsite (AH3). researchgate.netnih.gov This conversion can lead to an increase in porosity and a significant loss of mechanical strength, which has been a long-standing concern for the structural use of CACs. researchgate.net Understanding the kinetics of this conversion and developing strategies to mitigate its negative effects are paramount for ensuring the long-term stability of this compound-based materials. Research has shown that the presence of other phases, such as dicalcium aluminate (CA2), can help in mitigating strength loss by influencing the formation of crystalline gibbsite and preserving the chemical balance in the cement matrix. govinfo.gov
The long-term aging of this compound, particularly the effects of prehydration from exposure to ambient moisture, is another crucial research direction. Prehydration can negatively impact the setting time, workability, and strength development of the final product. rsc.org Investigating the surface chemistry and mineralogy of aged CACs will be essential for developing strategies to improve their storage stability and ensure consistent performance.
The table below summarizes the key hydrated phases of this compound and their characteristics, which are central to understanding the material's long-term stability.
| Hydrated Phase | Chemical Formula (Cement Notation) | Formation Temperature | Stability | Impact on Properties |
| Calcium Aluminate Decahydrate (B1171855) | CAH10 | < 15-20°C researchgate.netnih.gov | Metastable | Contributes to initial strength |
| Dicalcium Aluminate Octahydrate | C2AH8 | 21-40°C researchgate.netnih.gov | Metastable | Intermediate hydration product |
| Tricalcium Aluminate Hexahydrate | C3AH6 | > 35-55°C researchgate.netnih.gov | Stable | Denser but can lead to increased porosity upon conversion |
| Gibbsite (Aluminum Hydroxide) | AH3 | Forms during conversion | Stable | A stable end-product of hydration |
Rational Design of New Materials through Computational Chemistry and Materials Science
The rational design of new materials, guided by computational tools, represents a paradigm shift from traditional trial-and-error methodologies. In the context of this compound, computational chemistry and materials science are becoming indispensable for predicting material properties, understanding reaction mechanisms at the atomic level, and designing novel compounds with specific functionalities. govinfo.govacs.org
Thermodynamic simulations are being employed to predict the phase assemblages of CACs at various stages of hydration, providing insights into the evolution of their microstructure and properties. nih.govresearchgate.net Machine learning models, such as the XGBoost algorithm, are being developed to accurately predict the compressive strength and porosity of CAC binders based on their composition and age. nih.govresearchgate.net These predictive models can significantly accelerate the development of new cementitious materials with optimized performance.
First-principles calculations and ab initio molecular dynamics are powerful tools for investigating the initial stages of hydration at a molecular level. researchgate.net These simulations can reveal the dynamics of ion dissolution, the structure of water at the mineral-water interface, and the mechanisms of hydrate nucleation and growth. researchgate.net This fundamental understanding is crucial for the bottom-up design of new cement-based materials with enhanced durability and specific functionalities.
Furthermore, computational approaches are being used to design entirely new this compound-based materials for advanced applications. For example, first-principles calculations have been used to study the stability of fluorinated calcium aluminate salts as potential electrolytes for next-generation calcium-ion batteries. researchgate.net This approach allows for the in-silico screening of candidate materials, saving significant time and resources in the experimental discovery process. The synergy between computational modeling and experimental validation will be a key driver of innovation in the field of this compound materials. govinfo.gov
Exploration of Novel Applications in Interdisciplinary Fields
While this compound has traditionally been used in refractory and construction applications, its unique properties make it a promising candidate for a wide range of novel applications in interdisciplinary fields. Future research will continue to explore and expand upon these emerging uses.
In the biomedical field , calcium aluminates are being investigated as materials for dental and bone fillers, bone regeneration scaffolds, and endodontic cements. rsc.orgmdpi.compurdue.edu Their biocompatibility, bioactivity, and ability to set in a wet environment are highly advantageous for these applications. rsc.orgmdpi.com The addition of bioactive glass and strontium to calcium aluminate cements has been shown to enhance their bioactivity and potential to stimulate bone regeneration. mdpi.com
3D printing , or additive manufacturing, is another exciting frontier for this compound-based materials. The rapid setting and hardening properties of certain calcium aluminate compositions make them well-suited for powder-based 3D printing and extrusion-based concrete printing. daneshyari.comnih.govuco.es Research is focused on developing printable mortars with controlled rheology and setting times to enable the fabrication of complex geometries for both biomedical implants and architectural structures. researchgate.netnih.govgatech.edu
In the realm of energy and environmental applications , this compound is showing significant potential. Hydrated calcium aluminates, such as tricalcium aluminate hexahydrate, are being assessed for thermochemical energy storage due to their high dehydration enthalpy and suitable operating temperatures. researchgate.netrsc.org Calcium aluminate cement can also serve as a binder for calcium-based pellets used in direct solar absorbing thermochemical energy storage, providing mechanical strength and improving cycling stability. researchgate.net For environmental remediation , calcium aluminate-based materials have demonstrated the ability to sequester nitrogen oxides (NOx) from the atmosphere, with a more permanent binding capacity compared to ordinary Portland cement. They are also effective matrices for the solidification and stabilization of hazardous industrial wastes, such as those containing heavy metals. unav.edu Their resistance to biogenic corrosion also makes them ideal for applications in wastewater infrastructure. trenchlesstechnology.com
The continued exploration of these and other novel applications will be driven by a deeper understanding of the fundamental chemistry of this compound and the ability to tailor its properties for specific functional requirements.
Q & A
Q. What are the standard synthesis methods for aluminum calcium oxide compounds, and how do reaction conditions influence phase purity?
this compound compounds (e.g., Ca(AlO₂)₂, Ca₃Al₂O₆) are typically synthesized via solid-state reactions at high temperatures (1,200–1,600°C) using stoichiometric mixtures of CaO and Al₂O₃ . Phase purity depends on calcination duration, cooling rates, and precursor homogeneity. For example, Ca(AlO₂)₂ forms at 1,200–1,300°C, while spinel-type MgAl₂O₄ analogs require higher temperatures (~1,600°C) . Hydration-sensitive phases like 3CaO·Al₂O₃·CaX₂·nH₂O (X⁻ = anion) require controlled humidity during synthesis to avoid premature hydrolysis .
Q. How can X-ray diffraction (XRD) distinguish between calcium aluminate phases in cementitious systems?
XRD is critical for identifying phases such as Ca₃Al₂O₆ (C3A), CaAl₂O₄ (CA), and hydrated products like ettringite (AFt) or hydrogarnet. For example, in recycled cement systems, distinct peaks at 2θ = 18.1° (C3A), 33.3° (tobermorite), and 16.5° (gypsum) confirm phase evolution during hydration . Quantitative phase analysis via Rietveld refinement is recommended to resolve overlapping peaks from impurities like CaCO₃ or SiO₂ .
Advanced Research Questions
Q. How do conflicting data on this compound stability in aqueous environments arise, and what methodologies resolve these discrepancies?
Discrepancies often stem from varying pH, ionic strength, and anion interactions (e.g., Cl⁻, SO₄²⁻). For instance, Ca(AlO₂)₂ may hydrolyze to Ca₃Al₂(OH)₁₂·6H₂O in neutral water but remain stable in alkaline solutions. To resolve contradictions:
Q. What experimental designs optimize the co-precipitation of this compound composites for catalytic applications?
A factorial design (e.g., 2×3×4) can optimize parameters:
- Variables : Precursor ratios (CaO/Al₂O₃), calcination temperature, doping agents (e.g., Fe³⁺, Mg²⁺) .
- Responses : Surface area (BET), acidity (NH₃-TPD), and catalytic activity (e.g., in esterification).
- Example : A 2×3×4 study on phosphate-doped systems showed 12% MgO and 5% graphite in Al-6063 matrices improved hardness by 18% .
Methodological Challenges
Q. How to quantify CaO and Al₂O₃ ratios in mixed oxides with high accuracy?
- EDTA Titration : Neutralize filtrates with NaOH, titrate with 0.05 M EDTA (1 mL ≡ 2.804 mg CaO), and use hydroxy naphthol blue as an indicator. Validate via Si/CaO ratio constraints (1.3–20) .
- XRF/AAS : Cross-validate with atomic absorption for trace Al³⁺ interference .
Q. What advanced techniques characterize hydration pathways in calcium aluminate cements?
- Time-resolved XRD : Track phase transitions (e.g., C3A → ettringite) .
- FTIR Spectroscopy : Identify OH⁻ stretching (3,600 cm⁻¹) and Al-O-Al bending (800 cm⁻¹) in hydrates .
- Thermogravimetric Analysis (TGA) : Measure mass loss from Ca(OH)₂ dehydration (450–550°C) and carbonate decomposition (600–800°C) .
Data Interpretation Tables
Q. Table 1: Phase Identification in Al-Ca-Oxide Systems via XRD
| Phase | XRD Peaks (2θ) | Hydration Product | Reference |
|---|---|---|---|
| Ca₃Al₂O₆ (C3A) | 18.1°, 33.3° | Ettringite (AFt) | |
| CaAl₂O₄ (CA) | 30.2°, 35.6° | Hydrogarnet | |
| Ca(AlO₂)₂ | 25.7°, 37.8° | Ca₃Al₂(OH)₁₂·6H₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
